Bis(2,2'-bipyridine)iron(II)
Description
Properties
IUPAC Name |
iron(2+);2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.Fe/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGROMOEPHPWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FeN4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165912 | |
| Record name | Bis(2,2'-bipyridine)iron(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15552-69-9 | |
| Record name | Bis(2,2'-bipyridine)iron(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015552699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,2'-bipyridine)iron(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of Bis(2,2'-bipyridine)iron(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2'-bipyridine)iron(II), often abbreviated as [Fe(bpy)₂]²⁺, is a coordination complex that has garnered significant attention in various fields of chemistry and materials science. Its rich electrochemical and photophysical properties, stemming from the interplay between the iron(II) center and the bipyridine ligands, make it a versatile building block for supramolecular assemblies, a model system for studying electron transfer processes, and a component in the development of sensors and catalysts. This guide provides a comprehensive overview of the core properties of Bis(2,2'-bipyridine)iron(II), with a focus on quantitative data, experimental methodologies, and visual representations of its fundamental processes.
Core Properties of Bis(2,2'-bipyridine)iron(II)
The properties of the Bis(2,2'-bipyridine)iron(II) cation are intrinsically linked to its electronic structure and geometry. The iron(II) center, with a d⁶ electron configuration, is coordinated by two bidentate 2,2'-bipyridine ligands, typically resulting in a pseudo-octahedral geometry with two additional coordination sites occupied by anions or solvent molecules.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₆FeN₄²⁺ | [1] |
| Molecular Weight | 368.2 g/mol | [1] |
| CAS Number | 15552-69-9 | [1] |
| Appearance | Dark red or purple crystalline solid | |
| Solubility | Soluble in polar solvents like water and acetonitrile. | |
| Geometry | Distorted Octahedral |
Structural Properties
The coordination of two bipyridine ligands to the iron(II) center creates a chiral complex with a distorted octahedral geometry. The remaining two coordination sites can be occupied by various monodentate or bidentate ligands, significantly influencing the complex's overall properties.
| Parameter | Typical Value | Reference(s) |
| Fe-N Bond Length | 1.9 - 2.1 Å | |
| Symmetry (approx.) | D₂h |
Spectroscopic and Electrochemical Properties
The most prominent spectroscopic feature of Bis(2,2'-bipyridine)iron(II) is an intense Metal-to-Ligand Charge Transfer (MLCT) band in the visible region, which is responsible for its characteristic deep red color.[2][3] This complex also exhibits reversible redox behavior.
| Parameter | Value | Conditions | Reference(s) |
| UV-Vis λmax (MLCT) | ~520 nm | In acetonitrile | [2][3] |
| Molar Absorptivity (ε) at λmax | ~8,000 - 9,000 M⁻¹cm⁻¹ (estimated from tris-complex) | In acetonitrile | |
| Redox Potential (Fe²⁺/Fe³⁺) | ~ +0.6 V (vs. Fc/Fc⁺) | In acetonitrile | [2] |
| Mössbauer Isomer Shift (δ) | -0.1 to +0.4 mm/s (relative to iron metal) | Room Temperature | |
| Mössbauer Quadrupole Splitting (ΔEQ) | Small, characteristic of low-spin Fe(II) | Room Temperature |
Key Experimental Protocols
Synthesis of a Bis(2,2'-bipyridine)iron(II) Complex: [Fe(bpy)₂Cl₂]
This protocol is adapted from the synthesis of related iron-bipyridine complexes.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve Iron(II) chloride tetrahydrate in a minimal amount of ethanol.
-
In a separate flask, dissolve 2 molar equivalents of 2,2'-bipyridine in ethanol.
-
Slowly add the 2,2'-bipyridine solution to the iron(II) chloride solution with constant stirring.
-
A deep red precipitate of [Fe(bpy)₂Cl₂] should form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
UV-Visible Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of the MLCT band.
Procedure:
-
Prepare a stock solution of the synthesized Bis(2,2'-bipyridine)iron(II) complex of a known concentration (e.g., 1 mM) in acetonitrile.
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Using a UV-Vis spectrophotometer, record the absorption spectra of the solutions from 300 to 800 nm, using acetonitrile as a blank.[4][5]
-
Identify the wavelength of maximum absorbance (λmax) in the visible region.
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance at λmax for a solution of known concentration.
Cyclic Voltammetry
Objective: To determine the redox potential of the Fe²⁺/Fe³⁺ couple.
Procedure:
-
Prepare a solution of the Bis(2,2'-bipyridine)iron(II) complex (e.g., 1-5 mM) in an appropriate solvent such as acetonitrile.
-
Add a supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), to the solution.[6]
-
Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.[7][8][9]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[7]
-
Record the cyclic voltammogram by scanning the potential in the desired range (e.g., from 0 V to +1.5 V and back).
-
The half-wave potential (E₁/₂) for the Fe²⁺/Fe³⁺ redox couple can be determined from the average of the anodic and cathodic peak potentials.
Mössbauer Spectroscopy
Objective: To probe the oxidation and spin state of the iron center.
Methodology:
-
A solid sample of the Bis(2,2'-bipyridine)iron(II) complex is cooled to a low temperature (typically liquid nitrogen or helium temperatures).
-
The sample is exposed to a beam of gamma rays from a ⁵⁷Co source.[10]
-
The source is moved with a range of velocities to induce a Doppler shift in the energy of the gamma rays.[10]
-
A detector measures the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the source velocity.
-
The resulting Mössbauer spectrum is analyzed to determine the isomer shift (δ) and quadrupole splitting (ΔEQ), which provide information about the s-electron density at the nucleus and the symmetry of the electric field around it, respectively.[11][12]
Visualizing Core Processes
Synthesis of Bis(2,2'-bipyridine)iron(II)
Caption: Reaction scheme for the synthesis of [Fe(bpy)₂Cl₂].
Metal-to-Ligand Charge Transfer (MLCT)
References
- 1. bis(2,2'-bipyridine)iron(II) | C20H16FeN4+2 | CID 152110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. odinity.com [odinity.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 11. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 12. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Photophysical and Photochemical Properties of Bis(2,2'-bipyridine)iron(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of bis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂]²⁺) and its derivatives. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the critical electronic transition and deactivation pathways.
Introduction to Iron(II) Bipyridine Complexes
Iron(II) polypyridyl complexes, particularly those containing 2,2'-bipyridine (bpy) ligands, have garnered significant interest as potential earth-abundant alternatives to precious metal-based photosensitizers, such as those based on ruthenium. The parent bis(2,2'-bipyridine)iron(II) cation, [Fe(bpy)₂]²⁺, typically exists in a solvated form, [Fe(bpy)₂(S)₂]²⁺ (where S is a solvent molecule), or as a precursor complex like [Fe(bpy)₂Cl₂]. These complexes exhibit a distorted octahedral geometry. The electronic properties of these complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their photochemical behavior. However, a key challenge in utilizing these iron complexes lies in the ultrafast deactivation of the excited MLCT states to low-lying metal-centered (MC) states, which significantly shortens their excited-state lifetimes. Understanding and controlling these deactivation pathways is a central theme in the ongoing research in this field.
Quantitative Photophysical and Photochemical Data
The following tables summarize key quantitative data for bis(2,2'-bipyridine)iron(II) complexes and the closely related and extensively studied tris(2,2'-bipyridine)iron(II) for comparative purposes.
Table 1: Spectroscopic Properties of Iron(II) Bipyridine Complexes
| Complex | Solvent | Absorption λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | Emission λₘₐₓ (nm) |
| [Fe(bpy)₂Cl₂] | - | MLCT band around 520 nm[1][2] | Not typically emissive |
| [Fe(bpy)₂(CN)₂] | CH₃CN | MLCT band at 613 nm[3] | Not typically emissive |
| [Fe(bpy)₃]²⁺ | CH₃CN | 295 (1.21 x 10⁴), 520 (1.01 x 10³)[4] | Weak emission around 518 nm (often attributed to scattering)[4] |
| [Fe(bpy)₃]²⁺ | Aqueous | MLCT band at 523 nm[5] | Weak fluorescence at ~600 nm and phosphorescence at ~660 nm have been observed with extremely low quantum yields.[5] |
Table 2: Excited-State Dynamics of Iron(II) Bipyridine Complexes
| Complex | Method | Excited State | Lifetime | Notes |
| [Fe(bpy)₂(CN)₂] | Picosecond flash-photolysis | Longest-lived excited state | >56 ns (sensitization studies), but shorter in direct measurements[6] | The long lifetime is attributed to the raising of the ligand field state energy.[6] |
| [Fe(bpy)₃]²⁺ | Femtosecond Transient Absorption | ¹MLCT | < 50 fs[7] | Rapidly populates the ⁵T state with unity quantum yield.[7][8] |
| [Fe(bpy)₃]²⁺ | Femtosecond Transient Absorption | ³MLCT | ~120 fs[5] | Decays to populate the ⁵T₂ state.[5] |
| [Fe(bpy)₃]²⁺ | Femtosecond Transient Absorption | ⁵T₂ | ~665 ps (aqueous)[5], ~0.6 ns (aqueous) | Ground state recovery time.[5] |
Experimental Protocols
Synthesis of Dichlorobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂Cl₂])
This protocol is adapted from the literature and serves as a common starting point for generating [Fe(bpy)₂]²⁺ species in solution.[1][9]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-bipyridine (bpy)
-
2-propanol
-
Diethyl ether
Procedure:
-
Dissolve FeCl₂·4H₂O in a minimal amount of 2-propanol.
-
In a separate flask, dissolve 2,2'-bipyridine (2 equivalents) in 2-propanol.
-
Slowly add the FeCl₂ solution to the 2,2'-bipyridine solution with continuous stirring.
-
Stir the reaction mixture at room temperature for several hours.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the resulting crystalline solid.
-
Wash the solid with cold 2-propanol and then with diethyl ether.
-
Dry the product under vacuum.
Characterization: The resulting [Fe(bpy)₂Cl₂] complex can be characterized by various techniques, including UV-Vis spectroscopy, which will show the characteristic MLCT absorption band around 520 nm, and mass spectrometry.[1][10]
Femtosecond Transient Absorption Spectroscopy
This technique is crucial for elucidating the ultrafast excited-state dynamics of iron(II) bipyridine complexes.
Experimental Setup:
-
Laser System: A Ti:Sapphire regenerative amplifier system is typically used to generate femtosecond laser pulses (e.g., ~40-150 fs) at a high repetition rate (e.g., 1 kHz).[5][6]
-
Pump Beam: The output of the laser system is often directed to an optical parametric amplifier (OPA) to generate tunable pump pulses in the visible region to excite the MLCT band of the iron complex (e.g., 400 nm or ~520 nm).[11]
-
Probe Beam: A small portion of the fundamental laser output is used to generate a white light continuum probe pulse by focusing it into a suitable medium (e.g., CaF₂ or sapphire). This broadband probe allows for the monitoring of spectral changes over a wide wavelength range.
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.
-
Detector: The transmitted probe light is dispersed by a spectrometer and detected by a diode array or CCD camera, allowing for the acquisition of transient absorption spectra at different time delays.[6]
Data Acquisition:
-
The sample solution is placed in a cuvette and is often flowed or stirred to prevent photodecomposition.
-
The sample is excited by the pump pulse, and the change in absorbance is measured by the time-delayed probe pulse.
-
Transient absorption spectra (ΔA) are recorded as a function of wavelength and time delay.
-
Global analysis of the data can be performed to extract kinetic information and identify different excited-state species.[5]
Signaling Pathways and Logical Relationships
The photophysical and photochemical behavior of [Fe(bpy)₂]²⁺ and related complexes is governed by a series of ultrafast electronic transitions and relaxation processes. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: Excited-state deactivation pathway in Fe(II) polypyridyl complexes.
This diagram illustrates the generally accepted mechanism for the deactivation of the initially populated ¹MLCT state in iron(II) polypyridyl complexes. Following photoexcitation, the system undergoes a rapid cascade through various excited states of different spin multiplicities, ultimately populating a long-lived high-spin metal-centered state (⁵T₂) before returning to the ground state. The ultrafast nature of the initial intersystem crossing steps is a key characteristic of these iron complexes.
Caption: Workflow for Transient Absorption Spectroscopy of [Fe(bpy)₂]²⁺.
This diagram outlines the typical workflow for investigating the photophysical properties of [Fe(bpy)₂]²⁺ using transient absorption spectroscopy. It shows the generation of pump and probe pulses, their interaction with the sample, and the subsequent data analysis steps required to determine the excited-state dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. odinity.com [odinity.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Sub-50-fs photoinduced spin crossover in [Fe(bpy)₃]²⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the excited state dynamics of Fe( ii ) polypyridyl complexes from variable-temperature ultrafast spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04025G [pubs.rsc.org]
understanding the spin states of Bis(2,2'-bipyridine)iron(II)
An In-depth Technical Guide to the Spin States of Bis(2,2'-bipyridine)iron(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spin states of the Bis(2,2'-bipyridine)iron(II) core, [Fe(bpy)₂]²⁺. Iron(II) complexes are central to spin crossover (SCO) research, a phenomenon with potential applications in molecular switches, memory devices, and sensors. The [Fe(bpy)₂]²⁺ moiety is a fundamental building block in this field. Unlike the coordinatively saturated and extensively studied Tris(2,2'-bipyridine)iron(II), [Fe(bpy)₃]²⁺, the bis-ligated complex features two vacant coordination sites in its distorted octahedral geometry.[1] This coordinative unsaturation means its spin-state properties are exceptionally sensitive to the surrounding environment, including counter-anions and solvent molecules, which can complete the coordination sphere and modulate the ligand field strength.
The Electronic Basis of Spin Crossover in Iron(II)
Iron(II) is a d⁶ transition metal ion. In an octahedral ligand field, the five d-orbitals split into a lower-energy t₂g triplet and a higher-energy e_g doublet. The distribution of the six d-electrons within these orbitals is dictated by the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P).
-
Low-Spin (LS) State: When coordinated by strong-field ligands, Δo is greater than P. The electrons preferentially pair in the lower-energy t₂g orbitals, resulting in a (t₂g)⁶(e_g)⁰ configuration. This state is diamagnetic with a total spin S=0 and is spectroscopically denoted as the ¹A₁ state.[2][3]
-
High-Spin (HS) State: With weak-field ligands, Δo is less than P. Following Hund's rule, electrons will occupy the higher-energy e_g orbitals before pairing. This leads to a (t₂g)⁴(e_g)² configuration with four unpaired electrons. The state is paramagnetic with a total spin S=2, denoted as the ⁵T₂ state.[2][3]
The transition between these two states can be induced by external stimuli such as temperature, pressure, or light.[4]
Caption: Electronic configurations and stimuli for the spin crossover transition in Fe(II).
Synthesis and Structural Characteristics
The synthesis of Bis(2,2'-bipyridine)iron(II) complexes generally involves the reaction of an iron(II) salt with 2,2'-bipyridine in a suitable solvent.[1] A common precursor is the solvated species [Fe(bpy)₂(S)₂]²⁺ (where S is a solvent molecule like acetonitrile), which can then be reacted with other ligands.[5]
The transition from the LS to the HS state induces significant structural changes, most notably an elongation of the Fe-N bonds due to the population of the anti-bonding e_g orbitals. This bond lengthening is a key characteristic used to identify the spin state crystallographically.[2][6]
| Parameter | Low-Spin (LS) State | High-Spin (HS) State | Reference |
| Fe-N Bond Length | ~1.9 - 2.0 Å | ~2.1 - 2.2 Å | [1][2] |
| Coordination Geometry | Distorted Octahedral (more regular) | Distorted Octahedral (more distorted) | [7] |
| Symmetry (idealized) | D₃ (for tris-complexes) | Lower symmetry due to Jahn-Teller distortion | [6][8] |
Experimental Protocols for Spin State Characterization
A multi-technique approach is essential for unambiguously characterizing the spin state of an iron(II) complex.
Caption: Experimental workflow for characterizing the spin state of an iron complex.
Magnetic Susceptibility Measurements
Principle: This technique directly probes the magnetic properties of the material. The product of the molar magnetic susceptibility and temperature (χₘT) is monitored as a function of temperature. For an SCO complex, a distinct transition from a low χₘT value (diamagnetic LS state) to a high value (paramagnetic HS state) is observed.
Experimental Protocol Outline:
-
A microcrystalline sample is loaded into a gelatin capsule or other suitable sample holder.
-
The sample is placed in a Superconducting Quantum Interference Device (SQUID) or Physical Property Measurement System (PPMS) magnetometer.[4][9]
-
The magnetic moment is measured over a temperature range (e.g., 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).[10]
-
Data is collected in both cooling and heating modes to check for thermal hysteresis, a hallmark of a cooperative spin transition.
-
The raw data is corrected for the diamagnetic contributions of the sample holder and the core electrons of the atoms to obtain the molar magnetic susceptibility (χₘ).
| Spin State | S Value | Theoretical χₘT (cm³·K·mol⁻¹) | Typical Experimental χₘT (cm³·K·mol⁻¹) |
| Low-Spin (LS) | 0 | 0 | ~0 - 0.1 |
| High-Spin (HS) | 2 | 3.0 | ~3.0 - 3.5 |
⁵⁷Fe Mössbauer Spectroscopy
Principle: This nuclear technique is highly sensitive to the local electronic environment of the iron nucleus. The key parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are distinct for the LS and HS states, allowing for their clear identification and quantification.
Experimental Protocol Outline:
-
The powdered sample is uniformly spread and contained in a sample holder.
-
The sample is mounted in a cryostat to allow for variable temperature measurements (e.g., 77 K to 298 K).[11][12]
-
A ⁵⁷Co source provides the gamma radiation. The velocity of the source is varied, and the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample is recorded as a function of this velocity.
-
The resulting spectrum is fitted to obtain the isomer shift (δ), quadrupole splitting (ΔE_Q), and the relative area of the absorption peaks, which corresponds to the population of each state.
| Parameter | Low-Spin (LS) Fe(II) | High-Spin (HS) Fe(II) | Reference |
| Isomer Shift (δ) (mm·s⁻¹) | -0.1 to +0.4 | +0.9 to +1.3 | [6] |
| Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) | 0.1 to 0.6 | 1.8 to 3.0 | [4][6] |
UV-Visible (UV-Vis) Spectroscopy
Principle: Fe(II) polypyridyl complexes exhibit strong Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region of the spectrum (~520 nm for [Fe(bpy)₂]²⁺ derivatives).[1] The intensity of these bands is sensitive to the spin state. In the LS state, the MLCT transition is more favorable, leading to an intense absorption. As the complex transitions to the HS state upon heating, the intensity of the MLCT band decreases significantly.[4][6]
Experimental Protocol Outline:
-
The complex is dissolved in a suitable solvent or prepared as a thin film or KBr pellet.[4]
-
The sample is placed in a UV-Vis spectrophotometer equipped with a variable-temperature cell holder.
-
Absorption spectra are recorded at various temperatures, typically across the spin transition range identified by magnetic measurements.
-
Changes in the intensity of the MLCT band are plotted against temperature to monitor the spin transition.
X-ray Crystallography
Principle: Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the determination of bond lengths and the overall molecular geometry. By collecting datasets at temperatures below and above the spin transition, the structural consequences of the SCO can be directly observed.
Experimental Protocol Outline:
-
A suitable single crystal of the complex is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas to control the temperature.
-
A full diffraction dataset is collected at a low temperature where the complex is expected to be in the LS state (e.g., 100 K).
-
The temperature is increased to a point where the complex is in the HS state (e.g., 298 K), and a second dataset is collected.
-
The structures are solved and refined to yield precise Fe-N bond distances and coordination geometries for both spin states.
Theoretical Modeling
Density Functional Theory (DFT) has become a powerful tool for investigating SCO complexes.[13][14] Calculations can predict the adiabatic energy difference between the HS and LS states (ΔE_HL), providing insight into the likelihood of a spin transition.[14] Furthermore, DFT can be used to optimize the geometries of both states, corroborating experimental findings on structural changes and aiding in the interpretation of vibrational spectra.[15][16]
References
- 1. Buy Bis(2,2'-bipyridine)iron(II) (EVT-1196906) | 15552-69-9 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spin crossover in dinuclear iron( ii ) complexes bridged by bis-bipyridine ligands: dimer effects on electronic structure, spectroscopic properties an ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00707G [pubs.rsc.org]
- 5. Chemical and electrochemical generation of [Fe(bpy)2(S)2]2+ (bpy=2,2′-bipyridine, S=H2O or CH3CN). A route for synthesis of coordinatively dissymmetrical iron(II) polypyridine complexes and supramolecular structures containing a Fe(bpy)32+ moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bis(2,2'-bipyridine)iron(II) | 15552-69-9 | Benchchem [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Spin crossover in dinuclear iron(II) complexes bridged by bis-bipyridine ligands: dimer effects on electronic structure, spectroscopic properties and spin-state switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron Speciation in Animal Tissues Using AC Magnetic Susceptibility Measurements: Quantification of Magnetic Nanoparticles, Ferritin, and Other Iron-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical analysis of spin crossover in iron(II) [2×2] molecular grids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of Density Functional Models for the Description of Fe(II) Spin-Crossover Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Enduring Legacy of Iron Bipyridine Complexes: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
From their serendipitous discovery in the late 19th century to their modern-day applications in sophisticated catalytic systems, iron bipyridine complexes have carved a significant niche in the landscape of coordination chemistry. Their rich electronic properties, coupled with the robustness of the bipyridine ligand, have made them a subject of continuous investigation and innovation. This technical guide provides an in-depth exploration of the historical development of these fascinating compounds, detailing their synthesis, physicochemical properties, and evolving applications.
A Journey Through Time: Key Milestones
The story of iron bipyridine complexes begins in the late 1880s with the work of Fritz Blau, who first synthesized the intensely colored tris(2,2'-bipyridine)iron(II) complex, [Fe(bpy)3]2+.[1][2] However, it was the pioneering work of Nobel laureate Alfred Werner in the early 20th century that laid the theoretical groundwork for understanding their structure and bonding.[1] Werner's coordination theory correctly predicted the octahedral geometry of these complexes and even led to the successful resolution of the enantiomers of [Fe(bpy)3]2+, a landmark achievement that solidified the principles of coordination chemistry.[1]
Initially, the most prominent application of iron bipyridine complexes was in analytical chemistry. The intense red color of the [Fe(bpy)3]2+ cation upon reaction of iron(II) with 2,2'-bipyridine provided a sensitive and reliable method for the colorimetric determination of iron in various samples.[1][3][4] This application dominated the field for several decades. As instrumental techniques advanced, so did the understanding of the electronic structure of these complexes, paving the way for their use in photochemistry and catalysis.
dot
Caption: A timeline illustrating the key milestones in the historical development of iron bipyridine complexes.
Physicochemical Properties: A Quantitative Perspective
The enduring interest in iron bipyridine complexes stems from their distinct physicochemical properties, which are summarized in the tables below.
Table 1: Spectroscopic and Electrochemical Data for [Fe(bpy)3]2+
| Property | Value | Conditions | Reference(s) |
| UV-Vis Absorption (λmax) | 520-523 nm | Acetonitrile/Water | [3][5] |
| Molar Absorptivity (ε) | ~8,000-11,000 M⁻¹cm⁻¹ | Acetonitrile/Water | [6] |
| Fe(II)/Fe(III) Redox Potential | +1.06 V vs. NHE | Aqueous solution | [7] |
| Luminescence | Generally non-emissive at room temperature due to rapid excited state relaxation | - | [6][7] |
Table 2: Magnetic and Structural Properties of [Fe(bpy)3]2+
| Property | Value | Method | Reference(s) |
| Magnetic Susceptibility | Diamagnetic (low-spin d⁶) | Magnetic Susceptibility Measurements | [2] |
| Fe-N Bond Length | ~1.96 Å | X-ray Crystallography | [8] |
| Coordination Geometry | Octahedral | X-ray Crystallography | [1][7] |
Key Experimental Protocols
The synthesis of iron bipyridine complexes is a foundational experiment in many inorganic chemistry laboratories. Below are detailed protocols for the preparation of two common salts of the tris(2,2'-bipyridine)iron(II) cation.
Protocol 1: Synthesis of Tris(2,2'-bipyridine)iron(II) Sulfate ([Fe(bpy)3]SO4)
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
2,2'-Bipyridine (bpy)
-
Deionized water
-
Ethanol
Procedure:
-
In a 100 mL beaker, dissolve a stoichiometric amount of ferrous sulfate heptahydrate in a minimal amount of deionized water.
-
In a separate beaker, dissolve a threefold molar excess of 2,2'-bipyridine in ethanol.
-
Slowly add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of ferrous sulfate with constant stirring.
-
An intense red-colored precipitate of [Fe(bpy)3]SO4 will form immediately.[1]
-
Continue stirring the mixture for 15-20 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with small portions of cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Dry the product in a desiccator.
Protocol 2: Synthesis of Tris(2,2'-bipyridine)iron(II) Chloride ([Fe(bpy)3]Cl2)
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-Bipyridine (bpy)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of ferrous chloride tetrahydrate in a minimal amount of deionized water.
-
In a separate beaker, dissolve a threefold molar excess of 2,2'-bipyridine in ethanol.
-
Slowly add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of ferrous chloride with continuous stirring.
-
The deep red solution of [Fe(bpy)3]Cl2 will form.
-
To induce precipitation, the solvent volume can be reduced by gentle heating or by the addition of a less polar solvent in which the complex is insoluble.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
dot
Caption: A generalized workflow for the synthesis and subsequent characterization of tris(2,2'-bipyridine)iron(II) complexes.
The Electronic Heart: Metal-to-Ligand Charge Transfer
A key feature of iron(II) bipyridine complexes that underpins their intense color and rich electrochemistry is the Metal-to-Ligand Charge Transfer (MLCT) transition.[6] In this process, absorption of a photon of light promotes an electron from a metal-centered d-orbital to a π* anti-bonding orbital localized on the bipyridine ligands.
dot
Caption: A simplified diagram illustrating the MLCT process in [Fe(bpy)3]2+ and its rapid relaxation pathway.
This excited state is transient, and in the case of iron bipyridine complexes, it undergoes very rapid non-radiative decay back to the ground state, typically on the femtosecond to picosecond timescale.[7] This rapid relaxation pathway is why these complexes are generally not luminescent at room temperature, in stark contrast to their ruthenium analogues.
Evolution of Applications: From Test Tubes to Catalytic Converters
The applications of iron bipyridine complexes have evolved significantly since their discovery, reflecting the broader advancements in chemistry and materials science.
dot
Caption: A diagram showing the logical progression of the applications of iron bipyridine complexes.
While their initial use was in wet chemical analysis, their well-defined redox behavior led to their adoption as redox indicators. The advent of modern spectroscopic techniques allowed for a deep understanding of their excited-state dynamics, making them model systems for studying electron transfer processes. In recent decades, the focus has shifted towards harnessing their reactivity in catalysis. Iron, being an earth-abundant and non-toxic metal, offers a sustainable alternative to precious metal catalysts. Iron bipyridine complexes have shown promise in a variety of organic transformations, including cross-coupling reactions and carbene transfer reactions.[5][7][9] Furthermore, their robust nature has enabled their incorporation into polymeric materials, creating redox-active polymers with potential applications in sensing and energy storage.[10]
Future Outlook
The historical journey of iron bipyridine complexes is a testament to the enduring power of fundamental research in driving innovation. From a simple colorimetric reagent to a versatile catalytic platform, these compounds continue to find new and exciting applications. For researchers in drug development, the rich coordination chemistry of iron and bipyridine-based ligands offers opportunities for the design of novel therapeutic and diagnostic agents. As the quest for sustainable and efficient chemical transformations continues, the legacy of iron bipyridine complexes is set to inspire future generations of scientists.
References
- 1. Tris(bipyridine)iron(II) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bollerreview.tcu.edu [bollerreview.tcu.edu]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. Spin-state dependence of the structural and vibrational properties of solvated iron(ii) polypyridyl complexes from AIMD simulations: aqueous [Fe(bpy)3]Cl2, a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis(2,2'-bipyridine)iron(II) Analogues and their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(2,2'-bipyridine)iron(II) analogues, focusing on their synthesis, characterization, and potential applications, particularly in the realm of drug development. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in this field.
Introduction
Bis(2,2'-bipyridine)iron(II) complexes are a class of coordination compounds that have garnered significant interest due to their versatile electronic properties, redox activity, and potential as therapeutic agents. These complexes typically feature a central iron(II) ion coordinated to two bidentate 2,2'-bipyridine (bpy) ligands, with two additional coordination sites occupied by other ligands (denoted as X). The general structure can be represented as [Fe(bpy)2X2]. The nature of the 'X' ligands can be varied to modulate the complex's stability, solubility, redox potential, and biological activity. This adaptability makes them attractive candidates for applications ranging from catalysis and materials science to medicinal chemistry. In the context of drug development, iron complexes are of particular interest due to iron's essential biological role and the potential for these complexes to interact with biological targets.
Synthesis of Bis(2,2'-bipyridine)iron(II) Analogues
The synthesis of bis(2,2'-bipyridine)iron(II) analogues can be achieved through several routes, typically involving the reaction of an iron(II) salt with a stoichiometric amount of the bipyridine ligand in a suitable solvent. The choice of solvent and counter-ions can influence the final product. Below are detailed protocols for the synthesis of representative bis(2,2'-bipyridine)iron(II) analogues.
Experimental Protocols
Protocol 1: Synthesis of Dichlorobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂Cl₂])
This protocol describes a general method for the synthesis of a dihalide analogue, which can serve as a precursor for other derivatives.[1]
-
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-Bipyridine (bpy)
-
2-Propanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,2'-bipyridine (2 molar equivalents) in hot 2-propanol.
-
In a separate flask, dissolve iron(II) chloride tetrahydrate (1 molar equivalent) in 2-propanol.
-
Slowly add the iron(II) chloride solution to the bipyridine solution with constant stirring.
-
A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold 2-propanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the [Fe(bpy)₂Cl₂] complex.
-
Protocol 2: Synthesis of Bis(isothiocyanato)bis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(NCS)₂])
This complex is a classic example of a spin-crossover compound, where the spin state of the iron center can be influenced by temperature.[2][3]
-
Materials:
-
Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Sodium thiocyanate (NaSCN)
-
Deionized water
-
Methanol
-
-
Procedure:
-
Dissolve ammonium iron(II) sulfate hexahydrate (1 molar equivalent) and 2,2'-bipyridine (2 molar equivalents) in deionized water in a round-bottom flask. This will form a dark red solution of [Fe(bpy)₃]²⁺.[2]
-
Prepare a saturated aqueous solution of sodium thiocyanate.
-
Add the saturated sodium thiocyanate solution to the dark red iron-bipyridine solution while stirring.[2]
-
A fine crystalline precipitate of [Fe(bpy)₂(NCS)₂] should form immediately.[2]
-
Continue stirring the mixture for several hours at room temperature to ensure complete precipitation.[2]
-
Collect the product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from methanol.[2]
-
Dry the purified crystals in air.[2]
-
Protocol 3: Synthesis of Dicyanobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(CN)₂])
This protocol involves the substitution of a bipyridine ligand from a tris-bipyridine complex with cyanide ions.[4]
-
Materials:
-
Tris(2,2'-bipyridine)iron(II) sulfate ([Fe(bpy)₃]SO₄)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of [Fe(bpy)₃]SO₄. This can be synthesized by reacting ferrous sulfate with an excess of bipyridine in water.[4]
-
Carefully add an aqueous solution of potassium cyanide or sodium cyanide to the [Fe(bpy)₃]SO₄ solution.
-
The [Fe(bpy)₂(CN)₂] complex will precipitate from the solution.[4]
-
Collect the precipitate by filtration.
-
Wash the product with deionized water and dry under vacuum.
-
Characterization of Bis(2,2'-bipyridine)iron(II) Analogues
A variety of analytical techniques are employed to characterize the structure, purity, and properties of these complexes.
-
UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the complex. A hallmark of these Fe(II) polypyridyl complexes is an intense metal-to-ligand charge transfer (MLCT) band in the visible region, typically around 520 nm.[1][5] The position and intensity of this band can be influenced by the nature of the other ligands and the solvent.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the coordinated ligands. For example, in thiocyanate complexes, the C-N stretching frequency can indicate whether the ligand is coordinated through the nitrogen or sulfur atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic low-spin Fe(II) complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the ligands and the overall symmetry of the complex in solution.
-
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of the complexes, providing information on the Fe(II)/Fe(III) redox potential. This is particularly relevant for applications in redox-active systems.
Quantitative Data
The following tables summarize key quantitative data for representative bis(2,2'-bipyridine)iron(II) analogues and related complexes.
Table 1: Spectroscopic Data for Selected Iron(II) Bipyridine Complexes
| Complex | λ_max (nm) (MLCT) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference(s) |
| [Fe(bpy)₃]²⁺ | 518 | 6,600 | DMSO/Water | [6] |
| [Fe(bpy)₃]²⁺ | 520 | - | Aqueous | [7] |
| [Fe(bpy)₂(CN)₂] | 613 | - | Acetonitrile | [7] |
| Polymer-[Fe(bpy)₂Cl₂] | 520 | - | Acetonitrile | [1][5] |
Table 2: Electrochemical Data for Selected Iron(II) Bipyridine Complexes
| Complex | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent | Reference(s) |
| Polymer-[Fe(bpy)₂Cl₂] | Fe(II)/Fe(III) | +0.6 | Acetonitrile | [1] |
| [Fe(BDI)(OTf)₂]* | Fe(II)/Fe(III) & Ligand Reductions | -1.17, -1.33, -1.96 | Acetonitrile | [8] |
*BDI = bipyridine-diimine. Note: Potentials are for ligand-based reductions.
Table 3: In Vitro Cytotoxicity (IC₅₀ Values) of Bipyridine-Related Metal Complexes
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Ruthenium-iron ferrocenyl β-diketonate complex | MIA PaCa-2 (pancreatic) | Nanomolar range | [9] |
| Ruthenium-iron ferrocenyl β-diketonate complex | HCT116 p53+/+ (colon) | Nanomolar range | [9] |
| Indole-based caffeic acid amides (compounds 1 & 2) | HTB-26 (breast) | 10 - 50 | [10] |
| Indole-based caffeic acid amides (compounds 1 & 2) | PC-3 (prostate) | 10 - 50 | [10] |
| Indole-based caffeic acid amides (compounds 1 & 2) | HepG2 (liver) | 10 - 50 | [10] |
Applications in Drug Development
Bis(2,2'-bipyridine)iron(II) analogues and related compounds have shown promise as anticancer agents. Their mechanism of action is often multifaceted, involving the generation of reactive oxygen species (ROS), interaction with DNA, and modulation of key cellular signaling pathways.
Signaling Pathway: Induction of Apoptosis via BRAF and AKT/mTOR Pathway Modulation
Recent studies suggest that bipyridine-based compounds can induce apoptosis in cancer cells by targeting critical signaling pathways that regulate cell survival and proliferation. One such interconnected network involves the BRAF and PI3K/AKT/mTOR pathways, which are often dysregulated in cancers like melanoma.[11][12][13] Inhibition of the BRAF oncogene can lead to apoptosis; however, cancer cells can develop resistance through compensatory activation of the pro-survival PI3K/AKT/mTOR pathway.[11][13] Therefore, dual inhibition of both pathways is a promising strategy to enhance cancer cell death. Bipyridine-based iron complexes may exert their anticancer effects by modulating these pathways, leading to the induction of apoptosis.
Caption: Proposed mechanism of apoptosis induction by bis(2,2'-bipyridine)iron(II) analogues.
Experimental Workflow for Anticancer Activity Screening
The evaluation of the anticancer potential of newly synthesized bis(2,2'-bipyridine)iron(II) analogues typically follows a standardized workflow.
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
Conclusion
Bis(2,2'-bipyridine)iron(II) analogues represent a versatile and promising class of compounds with tunable properties. The synthetic methodologies are well-established, allowing for the generation of a diverse library of complexes for various applications. In the field of drug development, their potential to induce cancer cell death through the modulation of key signaling pathways highlights them as valuable leads for novel therapeutic strategies. Further research into structure-activity relationships and in vivo efficacy is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Tris(bipyridine)iron(II) chloride - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Data on the characterization and anticancer action of iron(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dual inhibition of (V600E)BRAF and the PI3K/AKT/mTOR pathway cooperates to induce apoptosis in melanoma cells through a MEK-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bis(2,2'-bipyridine)iron(II) Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various Bis(2,2'-bipyridine)iron(II) salts. These compounds are of significant interest in coordination chemistry, materials science, and catalysis. The following protocols offer reliable methods for the preparation of key bis(bipyridine)iron(II) complexes with different anionic ligands, including chloride, thiocyanate, and cyanide.
Introduction
Bis(2,2'-bipyridine)iron(II) complexes are coordination compounds featuring a central iron(II) ion coordinated to two bipyridine ligands. The remaining coordination sites are occupied by other ligands, such as halides or pseudo-halides, which significantly influence the chemical and physical properties of the complex. These properties, including redox behavior, color, and magnetic characteristics, make them valuable in a range of applications. For instance, their redox activity is exploited in catalysis and energy storage, while their intense coloration has led to their use as indicators and in dye-sensitized solar cells. The synthesis of these complexes is typically straightforward, involving the reaction of an iron(II) salt with two equivalents of 2,2'-bipyridine in a suitable solvent.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data for the synthesis of different Bis(2,2'-bipyridine)iron(II) salts, providing a comparative overview of the reaction conditions and expected outcomes.
| Complex | Iron(II) Precursor | Ligand Sources | Fe(II):bpy Molar Ratio | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| [Fe(bpy)₂Cl₂] | Iron(II) chloride tetrahydrate | 2,2'-bipyridine | 1:1.04 | 2-Propanol | 6 hours | 30 | Not specified |
| [Fe(bpy)₂(NCS)₂] | Iron(II) sulfate heptahydrate | 2,2'-bipyridine, Potassium thiocyanate | 1:2:2 | Water/Ethanol | Not specified | Not specified | ~90 |
| [Fe(bpy)₂(CN)₂] | Tris(2,2'-bipyridine)iron(II) sulfate | Potassium cyanide | 1:2 (KCN to complex) | Water | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the synthesis of key Bis(2,2'-bipyridine)iron(II) salts.
Protocol 1: Synthesis of Dichlorobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂Cl₂])
This protocol describes the synthesis of the dichlorobis(2,2'-bipyridine)iron(II) complex.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-bipyridine (bpy)
-
2-Propanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve Iron(II) chloride tetrahydrate in 2-propanol.
-
In a separate container, prepare a solution of 2,2'-bipyridine in 2-propanol.[1]
-
Slowly add the 2,2'-bipyridine solution to the stirred solution of Iron(II) chloride tetrahydrate.
-
Continuously stir the reaction mixture for 6 hours at a constant temperature of 30°C.[1]
-
After 6 hours, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[1]
-
Collect the fine crystalline material by filtration.[1]
-
Wash the collected solid first with cold 2-propanol and then with diethyl ether to remove any unreacted starting materials and impurities.[1]
-
Dry the final product under vacuum.
Protocol 2: Synthesis of Diisothiocyanatobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(NCS)₂])
This protocol outlines the synthesis of the diisothiocyanatobis(2,2'-bipyridine)iron(II) complex, a compound known for its spin-crossover properties.
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
2,2'-bipyridine (bpy)
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
Prepare a solution of Iron(II) sulfate heptahydrate in water.
-
Prepare a solution of 2,2'-bipyridine in ethanol.
-
Add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of Iron(II) sulfate with stirring.
-
To this mixture, add an aqueous solution of potassium thiocyanate. A precipitate should form.
-
Heat the mixture to ensure complete reaction and precipitation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product in a desiccator.
Protocol 3: Synthesis of Dicyanobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(CN)₂])
This protocol describes the synthesis of the dicyanobis(2,2'-bipyridine)iron(II) complex via ligand substitution from the tris(bipyridine) complex.
Materials:
-
Tris(2,2'-bipyridine)iron(II) sulfate ([Fe(bpy)₃]SO₄)
-
Potassium cyanide (KCN)
-
Water
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Prepare an aqueous solution of Tris(2,2'-bipyridine)iron(II) sulfate.[2]
-
Prepare an aqueous solution of potassium cyanide.
-
Slowly add the potassium cyanide solution to the stirred solution of the iron(II) complex.
-
The addition of cyanide will cause the precipitation of Dicyanobis-(2,2'-bipyridine)-Iron (II).[2]
-
Continue stirring for a period to ensure the reaction goes to completion.
-
Collect the precipitate by filtration.
-
Wash the solid thoroughly with water to remove any excess cyanide and sulfate salts.
-
Dry the product. It is often obtained as a trihydrate.[3]
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of Bis(2,2'-bipyridine)iron(II) salts.
References
Application Note: Redox Analysis of Bis(2,2'-bipyridine)iron(II) using Cyclic Voltammetry
Introduction
Bis(2,2'-bipyridine)iron(II) is a coordination complex that plays a significant role in various chemical and biological systems. Its ability to undergo reversible oxidation-reduction (redox) reactions is central to its function in applications such as catalysis, redox indicators, and models for biological electron transfer. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species.[1] This application note provides a detailed protocol for the redox analysis of Bis(2,2'-bipyridine)iron(II) complexes using cyclic voltammetry, outlines the expected quantitative data, and presents a logical workflow for the experiment.
Principle of the Method
Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept from a starting potential to a switching potential and then back to the starting potential, forming a triangular waveform. The current response of the analyte to this changing potential is measured and plotted as a voltammogram (a graph of current versus potential).
The key features of a cyclic voltammogram for a reversible one-electron redox process, such as the Fe(II)/Fe(III) couple in Bis(2,2'-bipyridine)iron(II), include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (Ipa), and the cathodic peak current (Ipc). The formal reduction potential (E°') of the redox couple can be estimated as the average of the peak potentials. The peak currents are proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation.[2] By analyzing the shape and parameters of the cyclic voltammogram, researchers can gain insights into the thermodynamics and kinetics of the electron transfer process.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing cyclic voltammetry on a Bis(2,2'-bipyridine)iron(II) complex. The following protocol is adapted from established methods for analyzing iron polypyridine complexes.[3][4]
Reagents and Materials
-
Bis(2,2'-bipyridine)iron(II) salt (e.g., chloride or perchlorate)
-
Acetonitrile (CH₃CN), HPLC or electrochemical grade
-
Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) as a supporting electrolyte
-
High-purity Argon (Ar) or Nitrogen (N₂) gas
-
Ferrocene (for use as an internal standard, optional)
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurry
-
Deionized water
-
Ethanol
Equipment
-
Potentiostat with cyclic voltammetry software
-
Three-electrode electrochemical cell (e.g., 2 mL volume)[3]
-
Glassy carbon working electrode[3]
-
Platinum wire auxiliary (counter) electrode[3]
-
Platinum or Ag/AgCl reference electrode[3]
-
Polishing pad
-
Inert gas supply and delivery system (e.g., Schlenk line)
-
Micropipettes and standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the cyclic voltammetry experiment.
Step-by-Step Protocol
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by rinsing with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes and rinse thoroughly with deionized water, then ethanol.
-
Allow the electrode to air dry completely.
-
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M [NBu₄][PF₆]) in acetonitrile.
-
Prepare a stock solution of the Bis(2,2'-bipyridine)iron(II) complex in the supporting electrolyte solution (e.g., 1-2 mM).
-
If using an internal standard, add a small amount of ferrocene to the analyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished glassy carbon working electrode, the platinum wire auxiliary electrode, and the reference electrode.
-
Add the analyte solution to the electrochemical cell (e.g., 2 mL).[3]
-
Degas the solution by bubbling with high-purity argon or nitrogen for at least 10 minutes to remove dissolved oxygen.[3][4]
-
Maintain an inert gas blanket over the solution for the duration of the experiment.[3]
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment in the software. A typical potential window for the Fe(II)/Fe(III) couple would be from approximately 0 V to +1.5 V (vs. Ag/AgCl, this may need to be adjusted based on the reference electrode and specific complex).
-
Set the initial scan rate to 100 mV/s.
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
Perform subsequent scans at varying scan rates (e.g., 50, 200, 500, 1000 mV/s) to investigate the kinetics of the redox process.[3]
-
Data Presentation
The following table summarizes typical quantitative data expected from the cyclic voltammetry of a Bis(2,2'-bipyridine)iron(II) complex at various scan rates. The data is illustrative and based on published results for similar iron polypyridine complexes.[3][4]
| Scan Rate (mV/s) | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Formal Potential (E°', V) | Anodic Peak Current (Ipa, µA) | Cathodic Peak Current (Ipc, µA) | Peak Separation (ΔEp, mV) |
| 50 | 0.880 | 0.820 | 0.850 | 5.0 | -5.0 | 60 |
| 100 | 0.885 | 0.815 | 0.850 | 7.1 | -7.1 | 70 |
| 200 | 0.890 | 0.810 | 0.850 | 10.0 | -10.0 | 80 |
| 500 | 0.900 | 0.800 | 0.850 | 15.8 | -15.8 | 100 |
| 1000 | 0.910 | 0.790 | 0.850 | 22.4 | -22.4 | 120 |
Data Analysis and Interpretation
The analysis of the cyclic voltammetry data provides insights into the electrochemical properties of the Bis(2,2'-bipyridine)iron(II) complex.
-
Formal Potential (E°'): The formal potential is a measure of the thermodynamic ease of the redox reaction.
-
Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59 mV at room temperature. An increase in peak separation with increasing scan rate suggests quasi-reversible or irreversible electron transfer kinetics.
-
Peak Currents (Ipa and Ipc): For a reversible process, the ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1.
-
Randles-Sevcik Analysis: A plot of the peak current (Ip) versus the square root of the scan rate (ν¹/²) should be linear for a diffusion-controlled process.[2][5] The diffusion coefficient of the complex can be calculated from the slope of this plot using the Randles-Sevcik equation.[2]
Relationship between Scan Rate and Voltammogram
Caption: Relationship between scan rate and CV characteristics.
Conclusion
Cyclic voltammetry is an indispensable tool for the redox analysis of Bis(2,2'-bipyridine)iron(II) complexes. By following the detailed protocol provided in this application note, researchers can obtain high-quality data to characterize the electrochemical properties of these important compounds. The quantitative data and relationships presented herein serve as a valuable reference for scientists and professionals in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]
- 3. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of (2,2’-Bipyridine) dichloronickel(II) using cyclic voltammetry and nuclear magnetic resonance spectroscopy - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Bis(2,2'-bipyridine)iron(II) in Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(2,2'-bipyridine)iron(II) and its derivatives as a promising component in both aqueous and non-aqueous redox flow batteries (RFBs). This document details the synthesis of the complex, preparation of the electrolyte, assembly of the battery, and the subsequent electrochemical analysis, offering detailed protocols for researchers in the field.
Introduction
Redox flow batteries are a compelling technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources into the power grid.[1] The core of RFB technology lies in the use of soluble redox-active species.[1] Iron, being an earth-abundant and low-cost metal, makes iron-based complexes highly attractive for these applications.[2] Specifically, bis(2,2'-bipyridine)iron(II) and its tris-ligated counterpart, tris(2,2'-bipyridine)iron(II), have been investigated for their favorable redox properties.[3] These complexes can be utilized in both aqueous and non-aqueous electrolytes, with non-aqueous systems offering the potential for higher cell voltages.[4][5]
Quantitative Data Presentation
The performance of redox flow batteries utilizing iron bipyridine complexes is summarized below. The data is compiled from various studies to provide a comparative overview.
| System Type | Anolyte/Catholyte | Cell Voltage (V) | Coulombic Efficiency (%) | Energy Efficiency (%) | Capacity Fade (% per day) | Reference |
| Non-aqueous | 0.2 M Ni(Bpy)3(BF4)2 / 0.4 M Fe(Bpy)3(BF4)2 | 2.2 | 90.4 | 81.8 | Not Reported | [6] |
| Non-aqueous | Unsubstituted Fe(bpy)3(BF4)2 (symmetric) | Not specified | 96.5 | 94.0 | Not Reported | [4] |
| Non-aqueous | Methoxy-substituted anolyte / Carbomethoxy-substituted catholyte | Not specified | 96 | 90 | 14% vs 36% capacity fade in the first cycle | [7] |
| Aqueous | BTMAP-Vi / Fe(Bhmbpy)3 | 1.3 (OCV) | Not Reported | Not Reported | 0.07 | |
| Non-aqueous | --INVALID-LINK--2 (symmetric) | Not specified | Not Reported | >80 | 0.512 (Protocol I) | [8] |
Note: "Bpy" refers to 2,2'-bipyridine; "BTMAP-Vi" refers to bis(3-trimethylammonio)propyl viologen tetrachloride; "Fe(Bhmbpy)3" refers to tris(4,4'-bis(hydroxymethyl)-2,2'-bipyridine) iron dichloride. OCV stands for Open Circuit Voltage.
Experimental Protocols
Synthesis of Tris(2,2'-bipyridine)iron(II) Tetrafluoroborate (Fe(bpy)32)
This protocol is adapted from methodologies described for non-aqueous RFB studies.[6]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl2·4H2O)
-
2,2'-bipyridine (bpy)
-
Sodium tetrafluoroborate (NaBF4)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of FeCl2·4H2O in a minimal amount of deionized water.
-
In a separate flask, dissolve three molar equivalents of 2,2'-bipyridine in methanol.
-
Slowly add the FeCl2·4H2O solution to the 2,2'-bipyridine solution with constant stirring. The solution should turn a deep red color, indicating the formation of the [Fe(bpy)3]2+ complex.
-
To this solution, add a saturated aqueous solution of NaBF4 to precipitate the --INVALID-LINK--2 salt.
-
Stir the mixture for one hour to ensure complete precipitation.
-
Collect the dark red crystalline product by vacuum filtration.
-
Wash the product with cold deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum at 60°C for 24 hours.
-
Characterize the final product using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis to confirm its identity and purity.[1][9]
Electrolyte Preparation
For a Non-Aqueous System: [6]
-
The anolyte is prepared by dissolving 0.2 M tris(2,2'-bipyridine)nickel(II) tetrafluoroborate (Ni(Bpy)3(BF4)2) in propylene carbonate.
-
The catholyte is prepared by dissolving 0.4 M of the synthesized --INVALID-LINK--2 in propylene carbonate.
-
A supporting electrolyte, such as 0.5 M tetraethylammonium tetrafluoroborate (TEABF4), is typically added to both the anolyte and catholyte to ensure sufficient ionic conductivity.[10]
For an Aqueous System:
-
The catholyte can be prepared by dissolving a synthesized iron bipyridine complex, such as tris(4,4'-bis(hydroxymethyl)-2,2'-bipyridine) iron dichloride (Fe(Bhmbpy)3), in a suitable aqueous buffer to the desired concentration.
-
The anolyte can be a compound like bis(3-trimethylammonio)propyl viologen tetrachloride (BTMAP-Vi), also dissolved in a compatible aqueous buffer.
Redox Flow Battery Assembly and Testing
Assembly:
-
A typical laboratory-scale redox flow battery consists of two half-cells separated by an ion-exchange membrane.
-
Carbon felt is commonly used as the electrode material in each half-cell.[6]
-
The anolyte and catholyte are stored in external reservoirs and are pumped through their respective half-cells using a peristaltic pump.
-
The two half-cells are clamped together with current collectors and end plates to ensure a good seal and electrical contact.
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Before assembling the full cell, it is recommended to perform cyclic voltammetry on the anolyte and catholyte solutions to determine their redox potentials and assess their electrochemical reversibility.[6] A standard three-electrode setup is used, with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag+).[6][10]
-
Charge-Discharge Cycling: The assembled flow cell is connected to a battery cycler. The battery is charged by applying a constant current, driving the redox reactions in a non-spontaneous direction. During discharge, the cell is allowed to release the stored energy at a constant current until a lower voltage cutoff is reached.[8]
-
Performance Metrics: Key performance indicators are calculated from the charge-discharge data:
-
Coulombic Efficiency: The ratio of the total charge extracted during discharge to the total charge supplied during charging.
-
Voltage Efficiency: The ratio of the average discharge voltage to the average charge voltage.
-
Energy Efficiency: The product of the coulombic and voltage efficiencies.
-
Capacity Fade: The rate at which the battery's capacity decreases over repeated cycles.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating bis(2,2'-bipyridine)iron(II) in a redox flow battery.
Redox Reactions and Charge/Discharge Process
References
- 1. researchgate.net [researchgate.net]
- 2. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. A higher voltage Fe(II) bipyridine complex for non-aqueous redox flow batteries (Journal Article) | OSTI.GOV [osti.gov]
- 5. A higher voltage Fe(ii) bipyridine complex for non-aqueous redox flow batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pure.skku.edu [pure.skku.edu]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(2,2'-bipyridine)iron(II) in Supramolecular Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2,2'-bipyridine)iron(II), denoted as [Fe(bpy)₂]²⁺, as a versatile building block for the construction of sophisticated supramolecular architectures. The unique coordination chemistry of the iron(II) center, combined with the adaptable nature of the bipyridine ligands, allows for the formation of a diverse range of self-assembled structures with applications in materials science, catalysis, and drug delivery.
Introduction to Bis(2,2'-bipyridine)iron(II) in Supramolecular Chemistry
Bis(2,2'-bipyridine)iron(II) is a coordination complex where an iron(II) ion is chelated by two 2,2'-bipyridine (bpy) ligands. Unlike the more common tris(2,2'-bipyridine)iron(II), the bis-complex possesses two vacant coordination sites, which are crucial for its application in supramolecular assembly.[1] These vacant sites can be occupied by solvent molecules or other ligands, providing a platform for further coordination and the construction of larger, ordered structures.[2]
The self-assembly process is driven by the formation of coordinative bonds between the iron(II) center and nitrogen atoms of the bipyridine ligands. The final architecture of the supramolecular assembly is influenced by several factors, including the stoichiometry of the metal and ligand, the solvent, the nature of the counter-ions, and the temperature.[3] By carefully controlling these parameters, a wide array of structures such as helicates, grids, and coordination polymers can be synthesized.[3][4]
Key Applications
The unique electronic and structural properties of [Fe(bpy)₂]²⁺-based supramolecular assemblies make them suitable for a variety of applications:
-
Molecular Switches and Memory Devices: The ability of some iron(II) complexes to switch between low-spin and high-spin states in response to external stimuli like temperature or light makes them promising candidates for molecular switches and data storage.[5]
-
Sensors and Catalysts: The open coordination sites on the iron center can be utilized for binding and sensing of specific analytes. Furthermore, these complexes can act as catalysts, with the supramolecular framework providing a defined reaction environment.[1]
-
Drug Delivery: The formation of stable, self-assembled structures allows for the encapsulation and controlled release of therapeutic agents.[1][6][7] The reversibility of the metal-ligand bonds can be exploited for stimuli-responsive drug release.
-
Redox-Active Polymers and Electrochromic Materials: Incorporation of the [Fe(bpy)₂]²⁺ unit into polymeric structures results in redox-active materials that can change their optical properties upon oxidation or reduction of the iron center.[8][9][10] This has applications in electrochromic devices and energy storage.
Experimental Protocols
Synthesis of a Precursor: Tris(2,2'-bipyridine)iron(II) Tetrafluoroborate
While the direct synthesis of a stable bis-complex can be challenging due to the tendency to form the tris-complex, a common starting point is the synthesis of the tris-complex, which can then be modified or used in ligand-exchange reactions.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-Bipyridine (bpy)
-
Sodium tetrafluoroborate (NaBF₄)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 0.1 g of FeCl₂·4H₂O in a minimal amount of deionized water.
-
In a separate flask, dissolve 0.4 g of 2,2'-bipyridine in a minimal amount of ethanol.
-
Mix the two solutions with stirring. A deep red color should develop immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.
-
To this solution, add a solution of 0.2 g of NaBF₄ in deionized water to precipitate the tetrafluoroborate salt.
-
Filter the resulting deep red precipitate and wash it with cold deionized water, followed by cold ethanol.[11]
-
Dry the product under vacuum.
General Protocol for Supramolecular Assembly
This protocol describes a general method for the self-assembly of a supramolecular structure using a bis-bipyridine bridging ligand and an iron(II) salt.
Materials:
-
A bis(2,2'-bipyridine) functionalized bridging ligand (Ligand L)
-
Iron(II) tetrafluoroborate (Fe(BF₄)₂) or a similar iron(II) salt
-
Acetonitrile or another suitable solvent
Procedure:
-
Prepare a solution of the bridging ligand (L) in the chosen solvent.
-
Prepare a solution of the iron(II) salt in the same solvent.
-
Slowly add the iron(II) salt solution to the ligand solution with constant stirring. The molar ratio of iron to ligand should be carefully controlled to achieve the desired stoichiometry (e.g., 2:3 for a triple-stranded helicate).[4]
-
Monitor the formation of the supramolecular assembly using UV-Vis spectroscopy. The appearance of a metal-to-ligand charge transfer (MLCT) band, typically around 520-560 nm, indicates the coordination of the iron(II) to the bipyridine units.[1][8][9]
-
Allow the solution to stand, or facilitate crystallization by slow evaporation or vapor diffusion of a non-solvent, to obtain the solid supramolecular assembly.
-
Characterize the resulting product using techniques such as ¹H NMR, mass spectrometry, and X-ray crystallography to confirm the structure.
Characterization Techniques and Data
A variety of analytical techniques are employed to characterize [Fe(bpy)₂]²⁺-based supramolecular assemblies.
| Technique | Information Obtained | Typical Quantitative Data |
| UV-Visible Spectroscopy | Confirmation of complex formation, monitoring of assembly process, determination of stoichiometry (Job's plot).[3][12] | Molar absorptivity (ε) of the MLCT band (e.g., ~8000 M⁻¹cm⁻¹ at ~520 nm for [Fe(bpy)₃]²⁺).[13][14] |
| Nuclear Magnetic Resonance (NMR) | Structural information in solution, ligand environment, and dynamics of the assembly.[3] | Chemical shifts (δ) of ligand protons. |
| Mass Spectrometry (ESI-MS) | Confirmation of the mass of the supramolecular assembly and its stoichiometry.[4] | Mass-to-charge ratio (m/z) of the assembled species. |
| X-ray Crystallography | Precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1] | Fe-N bond lengths (typically 1.9 - 2.1 Å).[1] |
| Vibrational Spectroscopy (IR, Raman) | Information on metal-ligand bonding and spin state.[3] | Frequencies of Fe-N stretching modes. |
| Mössbauer Spectroscopy | Determination of the oxidation and spin state of the iron center.[3][5] | Isomer shift (δ) and quadrupole splitting (ΔE_Q). |
| Cyclic Voltammetry | Redox properties of the iron center.[9][11] | Redox potentials (E½) of the Fe(II)/Fe(III) couple. |
Visualizations
Experimental Workflow for Supramolecular Assembly
Caption: Workflow for the synthesis of a [Fe(bpy)₂]²⁺-based supramolecular assembly.
Factors Influencing Supramolecular Assembly
Caption: Key factors that direct the outcome of the self-assembly process.
Characterization Pathway
Caption: A typical characterization pathway for [Fe(bpy)₂]²⁺ supramolecular assemblies.
References
- 1. Buy Bis(2,2'-bipyridine)iron(II) (EVT-1196906) | 15552-69-9 [evitachem.com]
- 2. Chemical and electrochemical generation of [Fe(bpy)2(S)2]2+ (bpy=2,2′-bipyridine, S=H2O or CH3CN). A route for synthesis of coordinatively dissymmetrical iron(II) polypyridine complexes and supramolecular structures containing a Fe(bpy)32+ moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bis(2,2'-bipyridine)iron(II) | 15552-69-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spin crossover in dinuclear iron(ii) complexes bridged by bis-bipyridine ligands: dimer effects on electronic structure, spectroscopic properties and spin-state switching - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Supramolecular Systems for Precision Medicine: Structural Design, Functional Integration, and Clinical Translation Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulsus.com [pulsus.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. www1.lasalle.edu [www1.lasalle.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. odinity.com [odinity.com]
Application Notes and Protocols for TD-DFT Calculations on Bis(2,2'-bipyridine)iron(II)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Time-Dependent Density Functional Theory (TD-DFT) calculations on Bis(2,2'-bipyridine)iron(II), a representative iron complex of interest in various chemical and biological systems.
Introduction
Bis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂]²⁺) is a transition metal complex with a d⁶ electronic configuration at the iron(II) center. Understanding its electronic structure and excited-state properties is crucial for applications in photochemistry, catalysis, and materials science. TD-DFT has emerged as a powerful computational tool for predicting and interpreting the electronic absorption spectra of such transition metal complexes.[1] This method allows for the calculation of excited-state energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the experimental UV-Vis spectrum.[1]
This document outlines the theoretical background, a detailed computational protocol, and an exemplary experimental procedure for the synthesis and characterization of Bis(2,2'-bipyridine)iron(II).
Computational Methodology: TD-DFT
TD-DFT is a method for calculating the excited states of a molecular system.[2] It is based on the principle that the time-dependent electron density of a system in the presence of a time-varying electric field (like light) can be used to determine its electronic excitation energies.[3] The calculation typically proceeds in two steps: first, a ground-state DFT calculation is performed to obtain the optimized molecular geometry and molecular orbitals. Second, the TD-DFT calculation is performed on the optimized geometry to compute the excited-state properties.[4]
For iron complexes, the choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. Hybrid functionals, such as B3LYP*, are often employed for their balance of accuracy and computational cost.[5] A triple-zeta basis set with polarization functions, such as TZVP or 6-311+G**, is generally recommended for the metal and ligand atoms.[5][6] The Tamm-Dancoff Approximation (TDA) is a common and computationally efficient approach within TD-DFT that often yields results very similar to full TD-DFT calculations.[7]
Data Presentation: Calculated Electronic Transitions
The following table summarizes representative TD-DFT calculation results for a similar and well-studied complex, Tris(2,2'-bipyridine)iron(II), which can be used as a reference for what to expect for the bis-bipyridine analogue. The data includes the calculated excitation energy, oscillator strength, and the major orbital contributions to the electronic transition.
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| 1 | 2.15 | 0.0000 | HOMO -> LUMO+2 | Metal-to-Ligand Charge Transfer (MLCT) |
| 2 | 2.30 | 0.0001 | HOMO-1 -> LUMO | MLCT |
| 3 | 2.65 | 0.0150 | HOMO -> LUMO+1 | MLCT |
| 4 | 3.50 | 0.1200 | HOMO-5 -> LUMO | Ligand-to-Ligand Charge Transfer (LLCT) |
| 5 | 4.20 | 0.4500 | HOMO-2 -> LUMO+5 | Intra-Ligand (π -> π*) |
Note: This data is illustrative and based on typical results for Fe(II)-bipyridine complexes. Actual results for Bis(2,2'-bipyridine)iron(II) will vary depending on the specific computational parameters.
Experimental and Computational Protocols
Experimental Protocol: Synthesis and Characterization
This protocol describes a general method for the synthesis of an iron(II) bipyridine complex.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-Bipyridine (bpy)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve a stoichiometric amount of Iron(II) chloride tetrahydrate in methanol.
-
In a separate flask, dissolve two equivalents of 2,2'-bipyridine in methanol.
-
Slowly add the iron(II) chloride solution to the 2,2'-bipyridine solution with constant stirring.
-
A colored precipitate should form. Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.
-
Dry the product under vacuum.
Characterization:
-
UV-Vis Spectroscopy: Dissolve a small amount of the complex in a suitable solvent (e.g., acetonitrile) and record the absorption spectrum. The spectrum should show characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region.[8]
-
FTIR Spectroscopy: Record the infrared spectrum of the solid product to identify the vibrational modes of the coordinated bipyridine ligands.
-
Elemental Analysis: Perform CHN analysis to confirm the elemental composition of the synthesized complex.
Computational Protocol: TD-DFT Calculation using ORCA
This protocol outlines the steps to perform a TD-DFT calculation on Bis(2,2'-bipyridine)iron(II) using the ORCA quantum chemistry package.[9]
Step 1: Geometry Optimization
-
Create an input file (dft_opt.inp) for the ground-state geometry optimization. This involves defining the molecular coordinates, charge, and spin state, as well as specifying the DFT functional and basis set.
-
Verify the optimization: Check the output file for successful convergence.
Step 2: TD-DFT Calculation
-
Create a new input file (tddft.inp) using the optimized coordinates from the previous step. Add the %tddft block to request the excited-state calculation.
-
Run the TD-DFT calculation: orca tddft.inp > tddft.out
Step 3: Analysis of the Results
-
Examine the output file (tddft.out) : Look for the "ABSORPTION SPECTRUM VIA TD-DFT/TDA" section.
-
Extract key data : Note the excitation energies (in eV and nm), oscillator strengths, and the main orbital contributions for each excited state.
-
Visualize the spectrum : Use the output data to plot the simulated UV-Vis spectrum.
Visualizations
The following diagrams illustrate the key workflows and relationships in performing TD-DFT calculations.
Caption: Overall workflow for a TD-DFT calculation.
References
- 1. Bis(2,2'-bipyridine)iron(II) | 15552-69-9 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 7.3.1 Brief Introduction to TDDFT⣠7.3 Time-Dependent Density Functional Theory (TDDFT) ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 4. Real-time TDDFT - NWChem [nwchemgit.github.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric conformation of the high-spin state of iron(II)-tris(2,2-bipyridine): Time-resolved x-ray absorption and ultraviolet circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORCA Input Library - TDDFT [sites.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
single-crystal X-ray diffraction of Bis(2,2'-bipyridine)iron(II)
An Application Note on the Single-Crystal X-ray Diffraction of Bis(2,2'-bipyridine)iron(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and data presentation for the single-crystal X-ray diffraction analysis of bis(2,2'-bipyridine)iron(II) complexes. The following sections outline the synthesis of a representative compound, crystallization techniques, a comprehensive experimental protocol for data collection and structure refinement, and a summary of crystallographic data.
Introduction
Bis(2,2'-bipyridine)iron(II) complexes are a class of coordination compounds that have garnered significant interest due to their rich electrochemical and photophysical properties. The determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding structure-function relationships, which is vital for applications in catalysis, materials science, and medicinal chemistry. This note focuses on the crystallographic analysis of a representative compound, cis-Bis(2,2'-bipyridine)dichloridoiron(III) perchlorate, providing a template for the study of related bis(2,2'-bipyridine)iron(II) species. While the example provided is an iron(III) complex, the experimental procedures are directly applicable to the iron(II) analogues.
Data Presentation
The crystallographic data for cis-Bis(2,2'-bipyridine)dichloridoiron(III) perchlorate is summarized in the tables below for easy reference and comparison.[1]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₂₀H₁₆Cl₃FeN₄O₄ |
| Formula Weight | 538.57 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 10.891(2) Å |
| b | 11.522(2) Å |
| c | 16.990(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2132.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.678 Mg/m³ |
| Absorption Coefficient | 1.12 mm⁻¹ |
| F(000) | 1092 |
| Crystal Size | 0.34 x 0.29 x 0.24 mm |
| θ range for data collection | 2.3 to 27.5° |
| Index ranges | -13≤h≤13, -14≤k≤14, -22≤l≤22 |
| Reflections collected | 19456 |
| Independent reflections | 2447 [R(int) = 0.065] |
| Completeness to θ = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2447 / 0 / 290 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.124 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.138 |
| Largest diff. peak and hole | 0.58 and -0.63 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°). [1]
| Bond | Length (Å) | Bond | Angle (°) |
| Fe1-N1 | 2.121(5) | N1-Fe1-N2 | 75.96(19) |
| Fe1-N2 | 2.147(5) | N3-Fe1-N4 | 75.4(2) |
| Fe1-N3 | 2.087(4) | Cl1-Fe1-Cl2 | 96.53(7) |
| Fe1-N4 | 2.135(5) | N1-Fe1-Cl1 | 91.56(14) |
| Fe1-Cl1 | 2.220(2) | N1-Fe1-Cl2 | 171.88(14) |
| Fe1-Cl2 | 2.2074(18) | N2-Fe1-Cl1 | 90.09(14) |
| N2-Fe1-Cl2 | 96.18(14) | ||
| N3-Fe1-Cl1 | 170.92(14) | ||
| N3-Fe1-Cl2 | 92.43(14) | ||
| N4-Fe1-Cl1 | 95.82(14) | ||
| N4-Fe1-Cl2 | 91.13(14) |
Experimental Protocols
Synthesis of cis-Bis(2,2'-bipyridine)dichloridoiron(III) Perchlorate[1]
-
Dissolve 0.270 g (1.0 mmol) of FeCl₃·6H₂O in 30 ml of methanol.
-
To this solution, add 0.312 g (2.0 mmol) of 2,2'-bipyridine and 0.122 g (1.0 mmol) of NaClO₄.
-
Stir the resulting solution at 60-65 °C for 3 hours, during which a red-brown precipitate will form.
-
Filter the mixture and allow the red-brown filtrate to stand at room temperature.
-
Red-brown, block-shaped crystals suitable for X-ray diffraction will form over a period of two weeks.
Single-Crystal X-ray Diffraction Protocol
A general protocol for the single-crystal X-ray diffraction of a bis(2,2'-bipyridine)iron complex is provided below.
-
Crystal Selection and Mounting:
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a polarized light microscope.
-
Mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
-
Mount the loop or fiber onto a goniometer head.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker D8 QUEST) equipped with a CCD or CMOS detector.
-
Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a cryo-stream to minimize thermal vibrations and radiation damage.
-
Perform an initial set of short-exposure frames to determine the unit cell and crystal quality.
-
Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.
-
Collect a full sphere of data using a sequence of ω and φ scans.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections using software such as SAINT.
-
Apply corrections for Lorentz factor, polarization, and absorption (e.g., using SADABS).
-
Merge the symmetry-equivalent reflections to generate a unique set of reflection data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods with software like SHELXT. This will provide an initial model of the atomic positions.
-
Refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).
-
Initially, refine the model isotropically.
-
Locate and add hydrogen atoms to the model at calculated positions, and refine them using a riding model.
-
Refine the non-hydrogen atoms anisotropically.
-
Check for and model any disorder if present.
-
The refinement is complete when the R-factors converge, and the residual electron density map is flat.
-
-
Data Visualization and Analysis:
-
Generate crystallographic tables and molecular graphics using software such as Olex2 or Mercury.
-
Analyze the final structure for key geometric parameters, including bond lengths, bond angles, and intermolecular interactions.
-
Visualization
The following diagrams illustrate the logical workflow of the experimental process.
Caption: Workflow from synthesis to structural analysis.
Caption: Pathway for structure solution and refinement.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(2,2'-bipyridine)iron(II) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Bis(2,2'-bipyridine)iron(II) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Bis(2,2'-bipyridine)iron(II) complexes, providing potential causes and solutions to improve reaction outcomes.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield, or I have not isolated any of the target Bis(2,2'-bipyridine)iron(II) complex. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the oxidation of the iron(II) starting material and improper stoichiometric control.
-
Oxidation of Iron(II): Iron(II) salts are susceptible to oxidation to iron(III) by atmospheric oxygen, especially in solution. Iron(III) will not form the desired complex.
-
Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.
-
-
Stoichiometry: The molar ratio of iron(II) salt to 2,2'-bipyridine is critical in determining the product distribution. An excess of the bipyridine ligand will favor the formation of the tris-complex, [Fe(bpy)₃]²⁺, at the expense of the desired bis-complex.
-
Solution: Use a strict 1:2 molar ratio of the iron(II) salt to 2,2'-bipyridine. Carefully calculate and weigh the reactants.
-
-
Reaction Conditions: Suboptimal reaction conditions, such as temperature and reaction time, can affect the reaction rate and product formation.
-
Solution: A reported successful synthesis of a related bis-complex, [Fe(bpy)₂Cl₂], was stirred for 6 hours at 30°C.[1] While room temperature is often cited, gentle heating can sometimes improve yields, but should be monitored to prevent decomposition.
-
-
Issue 2: Formation of an Undesired Side Product
-
Question: I have isolated a product, but it appears to be the tris-complex, [Fe(bpy)₃]²⁺, instead of the desired bis-complex. How can I favor the formation of the bis-complex?
-
Answer: The formation of the tris-complex is a common issue and is almost always due to the stoichiometry of the reactants.
-
Cause: The tris-complex is thermodynamically very stable. If more than two equivalents of 2,2'-bipyridine are present for every one equivalent of iron(II), the formation of [Fe(bpy)₃]²⁺ will be favored.
-
Solution: Ensure a precise 1:2 molar ratio of the iron(II) salt to 2,2'-bipyridine. Adding the iron(II) solution dropwise to the bipyridine solution can sometimes help to control the reaction and prevent localized excesses of the ligand.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I have a mixture of the bis- and tris-complexes and am having trouble separating them. What purification methods are most effective?
-
Answer: Separating the bis- and tris-complexes can be challenging due to their similar properties.
-
Recrystallization: This is the most common method for purifying iron-bipyridine complexes. The choice of solvent is crucial.
-
Protocol: A detailed protocol for the recrystallization of a related complex, [Fe(bpy)₂Cl₂], involves washing the crude product with cold 2-propanol and diethyl ether.[1] Experimenting with different solvent systems, such as ethanol/water or acetone/ether, may be necessary to find the optimal conditions for selectively precipitating the desired bis-complex.
-
-
Column Chromatography: For more challenging separations, cation-exchange column chromatography can be employed. This technique has been successfully used to separate isomers of ruthenium-bipyridine complexes and can be adapted for iron complexes.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: Which iron(II) salt is best for this synthesis?
A1: Iron(II) chloride (FeCl₂) and iron(II) sulfate (FeSO₄) are commonly used. Iron(II) chloride is often preferred due to its better solubility in organic solvents like ethanol and 2-propanol. A reported synthesis of [Fe(bpy)₂Cl₂] utilized FeCl₂·4H₂O with a good yield.[1]
Q2: What is the best solvent for the reaction?
A2: The choice of solvent depends on the specific iron(II) salt and the desired product. For the synthesis of [Fe(bpy)₂Cl₂], 2-propanol has been used successfully.[1] For the synthesis of --INVALID-LINK--₂, a mixture of water and ethanol is used.[4] It is important that both the iron salt and the bipyridine ligand are soluble in the chosen solvent or solvent mixture.
Q3: How can I confirm that I have synthesized the bis-complex and not the tris-complex?
A3: Several spectroscopic techniques can be used to differentiate between the bis- and tris-complexes.
-
UV-Vis Spectroscopy: The Metal-to-Ligand Charge Transfer (MLCT) band in the visible region will have a different maximum absorption wavelength (λ_max) and molar absorptivity (ε) for the bis- and tris-complexes.
-
Mass Spectrometry: This will show different mass-to-charge ratios for the two complexes.
-
NMR Spectroscopy: While both complexes are often paramagnetic which can lead to broad signals, ¹H NMR can still be used to distinguish them based on the pattern and chemical shifts of the bipyridine protons.
Q4: Is it necessary to use an inert atmosphere for this synthesis?
A4: Yes, it is highly recommended. Iron(II) is readily oxidized to iron(III) in the presence of oxygen, which will significantly reduce the yield of the desired product. Performing the reaction under nitrogen or argon and using degassed solvents will help to prevent this.
Data Presentation
| Parameter | [Fe(bpy)₂Cl₂] Synthesis | Reference |
| Iron(II) Salt | FeCl₂·4H₂O | [1] |
| Ligand | 2,2'-Bipyridine | [1] |
| Solvent | 2-Propanol | [1] |
| Stoichiometry (Fe:bpy) | 1:2.35 (slight excess of bpy) | [1] |
| Temperature | 30°C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 71% | [1] |
Experimental Protocols
Synthesis of Dichlorobis(2,2'-bipyridine)iron(II), [Fe(bpy)₂Cl₂]
This protocol is adapted from a reported synthesis.[1]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-Bipyridine (bpy)
-
2-Propanol
-
Diethyl ether
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up the reaction flask with a magnetic stir bar and ensure it is under a positive pressure of an inert gas.
-
In the reaction flask, dissolve 2.125 g of 2,2'-bipyridine in 135 mL of degassed 2-propanol.
-
In a separate flask, dissolve 0.95 g of FeCl₂·4H₂O in 15 mL of degassed 2-propanol.
-
Slowly add the iron(II) chloride solution to the stirring 2,2'-bipyridine solution at room temperature.
-
Increase the temperature to 30°C and stir the reaction mixture continuously for 6 hours under an inert atmosphere.
-
After 6 hours, cool the reaction mixture in an ice bath. A fine crystalline material should precipitate.
-
Filter the solid product under an inert atmosphere.
-
Wash the isolated solid with cold 2-propanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the crystalline dark red [Fe(bpy)₂Cl₂] complex.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. www1.lasalle.edu [www1.lasalle.edu]
addressing stability issues of Bis(2,2'-bipyridine)iron(II) in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2,2'-bipyridine)iron(II), often denoted as [Fe(bpy)₂]²⁺, in solution. Stability issues with this complex are common, and this guide aims to provide direct, actionable advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of Bis(2,2'-bipyridine)iron(II) is changing color from the characteristic reddish-orange. What is happening?
A1: A color change, typically to a paler yellow or brown, is a common indicator that the Bis(2,2'-bipyridine)iron(II) complex is degrading. The primary cause of this is the oxidation of the iron center from Fe(II) to Fe(III). The Fe(III) complex has a significantly different and less intense color. This oxidation can be triggered by several factors in your experimental setup.
Q2: What are the main factors that cause the degradation of Bis(2,2'-bipyridine)iron(II) in solution?
A2: The stability of [Fe(bpy)₂]²⁺ in solution is influenced by several factors:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a major culprit in oxidizing Fe(II) to Fe(III).
-
pH of the Solution: The complex is most stable in a slightly acidic pH range, typically between 3.0 and 4.5.[1] In more neutral or basic solutions, the complex is more susceptible to degradation.
-
Solvent Choice: The type of solvent can impact the stability of the complex.
-
Exposure to Light: Particularly UV light, can promote the degradation of the complex.
-
Temperature: Higher temperatures can accelerate the rate of decomposition.
-
Counter-ion: The choice of the counter-ion in the salt can also affect stability.
Q3: How can I visually confirm if my Bis(2,2'-bipyridine)iron(II) solution is stable?
A3: A stable solution of Bis(2,2'-bipyridine)iron(II) should maintain its intense reddish-orange color over the course of your experiment. Any noticeable fading or change in color suggests degradation. For a more quantitative assessment, UV-Vis spectroscopy is the recommended method.
Q4: Can I use UV-Vis spectroscopy to monitor the stability of my solution?
A4: Absolutely. UV-Vis spectroscopy is an excellent tool for this purpose. The [Fe(bpy)₂]²⁺ complex has a characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region. You can monitor the absorbance of this peak over time. A decrease in the absorbance at the λmax of this band is a direct indication of the decomposition of the complex.
Q5: What are some recommended methods to improve the stability of my Bis(2,2'-bipyridine)iron(II) solution?
A5: To enhance the stability of your solution, consider the following:
-
Degas your solvents: Removing dissolved oxygen by sparging with an inert gas like nitrogen or argon can significantly slow down oxidation.
-
Control the pH: If your experimental conditions allow, maintaining a slightly acidic pH (3.0-4.5) can improve stability.[1]
-
Use of Antioxidants: Adding a small amount of a reducing agent, such as ascorbic acid, can help to keep the iron in the Fe(II) state.[2]
-
Protect from Light: Store your solutions in the dark or use amber-colored glassware to minimize light-induced degradation.
-
Work at Lower Temperatures: If possible, conducting your experiments at a lower temperature can slow down decomposition rates.
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and resolving stability issues with your Bis(2,2'-bipyridine)iron(II) solutions.
Problem: The reddish-orange color of my [Fe(bpy)₂]²⁺ solution is fading rapidly.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation by Dissolved Oxygen | 1. Prepare a fresh solution using a solvent that has been thoroughly degassed with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. 2. Maintain an inert atmosphere over your solution during the experiment. | The solution should retain its color for a longer period. |
| Incorrect pH | 1. Measure the pH of your solution. 2. If the pH is outside the optimal range of 3.0-4.5, adjust it using a suitable buffer or a small amount of a non-coordinating acid.[1] | The rate of color fading should decrease significantly within the optimal pH range. |
| Photodegradation | 1. Repeat the experiment with the solution protected from light (e.g., wrap the container in aluminum foil or use a dark room). | If the solution is stable in the dark, light exposure is the likely cause of degradation. |
| Solvent Effects | 1. If possible, try a different solvent. Anhydrous and deoxygenated acetonitrile is often a good choice for electrochemical studies. | Stability may be improved in a different solvent system. |
| Thermal Decomposition | 1. If the experiment is being conducted at elevated temperatures, try running it at a lower temperature or on an ice bath. | A lower temperature should slow down the rate of decomposition. |
Quantitative Stability Data
The stability of iron(II) bipyridine complexes is highly dependent on the specific conditions. While quantitative data for the bis-complex is not as readily available as for the tris-complex, the following table provides an illustrative example of how stability can be affected by pH, based on data for the analogous tris-complex.
| pH | Relative Stability | Observation |
| 3.0 - 4.5 | High | The complex is reported to be stable for several days in this range.[1] |
| < 3.0 | Moderate to Low | Increased acidity can lead to protonation of the bipyridine ligand and dissociation from the iron center. |
| > 4.5 | Low | In neutral to basic conditions, the complex is more prone to oxidation and decomposition. |
Experimental Protocols
Protocol 1: Synthesis of Bis(2,2'-bipyridine)iron(II) Sulfate
This protocol provides a general method for the synthesis of a bis(bipyridine)iron(II) complex. Note that the tris-complex is thermodynamically favored, so careful control of stoichiometry is important.
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a solution of 2,2'-bipyridine in ethanol.
-
Prepare an aqueous solution of Iron(II) sulfate heptahydrate in degassed deionized water.
-
Under an inert atmosphere, slowly add the 2,2'-bipyridine solution to the iron(II) sulfate solution with stirring. Use a molar ratio of 2:1 for bpy to Fe(II).
-
The reddish-orange precipitate of [Fe(bpy)₂]SO₄ should form.
-
Filter the precipitate, wash with a small amount of cold, degassed deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum.
Protocol 2: UV-Vis Spectroscopic Monitoring of [Fe(bpy)₂]²⁺ Stability
This protocol describes how to use UV-Vis spectroscopy to monitor the stability of a Bis(2,2'-bipyridine)iron(II) solution.
Materials:
-
A solution of [Fe(bpy)₂]²⁺ in the solvent of interest
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare your solution of [Fe(bpy)₂]²⁺ at the desired concentration.
-
Immediately after preparation, record the initial UV-Vis spectrum of the solution from approximately 300 nm to 700 nm to identify the λmax of the MLCT band (typically around 520 nm for the tris-complex, the bis-complex will be in a similar region).
-
Store your solution under the conditions you wish to test (e.g., exposed to air, protected from light, at a specific pH, etc.).
-
At regular time intervals (e.g., every 30 minutes, every hour), take an aliquot of the solution and record its UV-Vis spectrum.
-
Plot the absorbance at the λmax versus time. A decreasing trend indicates decomposition of the complex. The rate of decomposition can be determined from the slope of this plot.
Protocol 3: Stabilization of [Fe(bpy)₂]²⁺ Solution with Ascorbic Acid
This protocol outlines the use of ascorbic acid as a stabilizing agent.
Materials:
-
A solution of [Fe(bpy)₂]²⁺
-
Ascorbic acid
Procedure:
-
Prepare your solution of [Fe(bpy)₂]²⁺ in the desired solvent.
-
Add a small, sub-stoichiometric amount of ascorbic acid to the solution. A good starting point is a 1:0.1 molar ratio of the iron complex to ascorbic acid.
-
Monitor the stability of this solution over time using UV-Vis spectroscopy as described in Protocol 2.
-
Compare the rate of decomposition to a control solution without ascorbic acid to quantify the stabilizing effect.
Visualizations
Caption: Troubleshooting workflow for addressing instability of Bis(2,2'-bipyridine)iron(II) solutions.
Caption: Experimental workflow for assessing the stability of Bis(2,2'-bipyridine)iron(II) solutions using UV-Vis spectroscopy.
References
Technical Support Center: Troubleshooting Poor Solubility of Functionalized Fe(bpy)₂ Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with their functionalized Fe(bpy)₂ complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My functionalized Fe(bpy)₂ complex has poor solubility in my desired solvent. What are the first steps I should take?
A1: When encountering poor solubility, a systematic approach is crucial. Start by verifying the complex's identity and purity. Impurities from the synthesis or decomposition products can significantly impact solubility. Subsequently, a logical troubleshooting workflow, as outlined below, should be followed. This involves systematically exploring different solvents, considering counter-ion exchange, and potentially modifying the ligand structure.
Caption: Troubleshooting workflow for poor solubility.
Q2: Which solvents should I consider for my functionalized Fe(bpy)₂ complex?
A2: The choice of solvent is critical and depends on the nature of the functional groups on your bipyridine ligands and the counter-ion. A good starting point is to test a range of solvents with varying polarities.
-
Polar Protic Solvents: Water, ethanol, methanol. These are suitable for complexes with hydrophilic functional groups (e.g., -SO₃H, -COOH, -OH) or when using highly polar counter-ions.[1][2][3]
-
Polar Aprotic Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are often excellent choices for a wide range of Fe(bpy)₂ complexes.[4][5][6] Be cautious, as some of these (like DMSO and DMF) can sometimes coordinate to the metal center.[4]
-
Less Polar Solvents: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Toluene. These are useful for complexes functionalized with non-polar or lipophilic groups, such as long alkyl chains.[4][7]
It is also worth attempting to use a mixture of solvents to fine-tune the polarity.[4]
| Solvent Category | Examples | Recommended for Complexes with: |
| Polar Protic | Water, Ethanol | Hydrophilic groups (-SO₃H, -COOH), highly polar counter-ions. |
| Polar Aprotic | DMF, DMSO, MeCN | A broad range of functional groups. |
| Less Polar | CH₂Cl₂, THF | Lipophilic/non-polar groups (e.g., alkyl chains). |
Q3: How does the counter-ion affect the solubility of my cationic [Fe(bpy)₂L₂]²⁺ complex?
A3: The counter-ion plays a significant role in the solubility of ionic complexes. The interaction between the cationic complex and the anion in the crystal lattice, as well as their interactions with the solvent, dictates the overall solubility.
If you are experiencing poor solubility, consider exchanging the counter-ion. For instance, complexes with smaller, more coordinating anions like chloride (Cl⁻) might be less soluble in organic solvents than those with larger, less coordinating anions like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or triflate (OTf⁻).[5] Conversely, for aqueous solubility, simpler anions might be more favorable.
| Counter-Ion | Common Properties | Potential Impact on Solubility |
| Cl⁻, Br⁻ | Small, coordinating | Often soluble in polar protic solvents like water and ethanol. |
| BF₄⁻, PF₆⁻ | Bulky, non-coordinating | Can enhance solubility in a wider range of organic solvents, including polar aprotic ones.[8] |
| OTf⁻ | Weakly coordinating | Often improves solubility in organic solvents.[2] |
| SO₄²⁻ | Divalent, can bridge metal centers | May lead to different solubility profiles and potentially lower solubility in some organic solvents.[1] |
Q4: My complex is still insoluble after trying different solvents and counter-ions. What modifications can I make to the bipyridine ligand?
A4: If other strategies fail, modifying the bipyridine ligand itself is a powerful approach to enhance solubility. The goal is to introduce functional groups that have favorable interactions with the desired solvent.
-
For Aqueous Solubility: Incorporate polar or ionizable functional groups. Sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups are particularly effective at increasing water solubility.[3]
-
For Organic Solvent Solubility: Introduce non-polar, bulky, or long-chain alkyl groups onto the bipyridine backbone.[7] These groups disrupt crystal packing and improve interactions with organic solvents.
The introduction of imine groups has also been suggested as a way to provide a site for further functionalization to potentially increase solubility.[9]
Experimental Protocols
Protocol 1: General Synthesis of a Functionalized [Fe(bpy)₃]²⁺ Complex
This protocol provides a general method for the synthesis of a tris-bipyridine iron(II) complex, which can be adapted for bis-bipyridine derivatives.
Caption: General experimental workflow for Fe(bpy)₂ complex synthesis.
Detailed Steps:
-
Preparation of Reactants: Dissolve iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in a minimal amount of a suitable solvent (e.g., water or ethanol). In a separate flask, dissolve three equivalents of the functionalized 2,2'-bipyridine ligand in a solvent like ethanol.[3][8]
-
Complexation: Mix the two solutions. The mixture is typically stirred at room temperature or refluxed for several hours. A color change to deep red or another characteristic color indicates complex formation.[3]
-
Precipitation: To the reaction mixture, add a concentrated aqueous solution of a salt containing the desired counter-ion (e.g., NaBF₄, NH₄PF₆, KPF₆). This will precipitate the Fe(bpy)₂ complex with the new counter-ion.[3][8]
-
Isolation and Washing: Collect the precipitate by filtration. Wash the solid sequentially with cold water, cold ethanol, and diethyl ether to remove unreacted starting materials and excess counter-ion salt.[8]
-
Purification: If necessary, further purify the complex by recrystallization from an appropriate solvent or solvent mixture.
-
Drying and Characterization: Dry the purified complex under vacuum. Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, ESI-mass spectrometry, and UV-Vis spectroscopy.[2]
Protocol 2: Screening for Optimal Solvent
-
Place a small, accurately weighed amount (e.g., 1 mg) of your complex into several different vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list provided in the table above.
-
Agitate the vials (e.g., using a vortex mixer or sonicator) for a set period.
-
Visually inspect for dissolution. If the solid dissolves, add more complex incrementally to estimate the solubility.
-
For a more quantitative assessment, centrifuge the vials with undissolved solid, take an aliquot of the supernatant, evaporate the solvent, and weigh the residue.
References
- 1. Influence of solvent and counter ion on complexes of 2,5-bis(2-pyridyl)-1,3,4-oxadiazole with iron (II) and (III) studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - 2,2-bipyridine complexes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for forming Bis(2,2'-bipyridine)iron(II)
Welcome to the technical support center for the synthesis of Bis(2,2'-bipyridine)iron(II) complexes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this experimental procedure.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Bis(2,2'-bipyridine)iron(II).
Problem: The reaction mixture does not develop the characteristic deep red color.
Possible Causes and Solutions:
-
Incorrect Iron Oxidation State: The starting iron salt may have been oxidized to Iron(III) prior to the reaction.
-
Solution: Use a freshly opened container of an Iron(II) salt (e.g., Iron(II) sulfate or Iron(II) chloride tetrahydrate). Ensure all solvents are deoxygenated by bubbling nitrogen or argon gas through them before use.
-
-
Incorrect pH: The pH of the reaction mixture can affect the stability and formation of the complex.[1]
-
Solution: Check the pH of your reaction mixture. The complex is reportedly stable in a pH range of 3.0–4.5.[1] Adjust the pH using a suitable buffer if necessary.
-
-
Ligand Purity: The 2,2'-bipyridine ligand may be impure.
-
Solution: Use high-purity 2,2'-bipyridine. If the purity is questionable, consider recrystallizing the ligand before use.
-
Problem: The final product is a different color (e.g., brown or yellow).
Possible Causes and Solutions:
-
Oxidation of the Complex: The Bis(2,2'-bipyridine)iron(II) complex can be oxidized to the corresponding Iron(III) complex, which is often brown or yellow in solution. This can be caused by oxidizing agents like hydrogen peroxide or potassium permanganate.[2]
-
Solution: Avoid exposure of the reaction mixture and the final product to air for extended periods. Work under an inert atmosphere (nitrogen or argon) if possible. Ensure all glassware is clean and free of any oxidizing contaminants.
-
-
Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting materials and the desired product.
-
Solution: Ensure the stoichiometry of the reactants is correct. A slight excess of the 2,2'-bipyridine ligand can sometimes help drive the reaction to completion. Allow the reaction to stir for a sufficient amount of time at the appropriate temperature.
-
Problem: Low yield of the final product.
Possible Causes and Solutions:
-
Precipitation Issues: The product may not be fully precipitating from the solution.
-
Solution: Cool the reaction mixture in an ice bath to decrease the solubility of the complex. If the complex is synthesized as a salt with a specific counter-ion (e.g., tetrafluoroborate), adding a saturated solution of a salt containing that counter-ion (e.g., NaBF4) can promote precipitation.[3]
-
-
Loss during Purification: Significant amounts of the product may be lost during washing or recrystallization steps.
-
Solution: When washing the precipitate, use small volumes of a cold solvent in which the complex is sparingly soluble (e.g., cold water or cold ethanol).[3] For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly to maximize crystal formation.
-
Problem: The product is difficult to purify.
Possible Causes and Solutions:
-
Formation of Tris(2,2'-bipyridine)iron(II): If an excess of the bipyridine ligand is used, the tris-chelated complex, [Fe(bpy)₃]²⁺, may form as a byproduct.
-
Presence of Unreacted Starting Materials: The crude product may be contaminated with unreacted iron salts or 2,2'-bipyridine.
-
Solution: Wash the precipitate thoroughly with a solvent that dissolves the starting materials but not the product. For example, diethyl ether can be used to wash away excess 2,2'-bipyridine.
-
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Caption: Troubleshooting workflow for the synthesis of Bis(2,2'-bipyridine)iron(II).
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of a Bis(2,2'-bipyridine)iron(II) complex?
A common laboratory method involves the reaction of an iron(II) salt with 2,2'-bipyridine ligands.[2] While the exact protocol for Bis(2,2'-bipyridine)iron(II) may vary, a representative synthesis for a related tris-complex, which can be adapted, is as follows:
Experimental Protocol for Tris(2,2'-bipyridine)iron(II) tetrafluoroborate:
-
Dissolve 0.1 g of FeCl₂ in a minimum amount of water.[3]
-
In a separate flask, dissolve 0.4 g of 2,2'-bipyridine in a minimum amount of ethanol.[3]
-
Mix the two solutions with stirring. A deep red color should develop.
-
To this solution, add a solution of 0.2 g of NaBF₄ in water to precipitate the complex.[3]
-
Filter the resulting deep red precipitate.[3]
-
Wash the precipitate with cold water and then with cold ethanol.[3]
-
Dry the product under vacuum.
Q2: What are the optimal reaction conditions for this synthesis?
The optimal conditions can depend on the specific iron salt and solvent system used. However, some general guidelines are provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Iron Salt | Iron(II) sulfate (FeSO₄) or Iron(II) chloride (FeCl₂) | Readily available and soluble in common solvents. |
| Solvent | Water, Ethanol, Methanol, or a mixture | The choice of solvent can influence the solubility of reactants and the product. |
| Temperature | Room temperature | The reaction generally proceeds readily at room temperature.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidation of Iron(II) to Iron(III). |
| pH | 3.0 - 4.5 | The complex is most stable in this pH range.[1] |
| Stirring | Continuous stirring | To ensure proper mixing of the reactants.[2] |
Q3: How can I confirm that I have successfully synthesized Bis(2,2'-bipyridine)iron(II)?
Several spectroscopic techniques can be used to characterize the complex:
-
UV-Visible Spectroscopy: The electronic absorption spectrum of the complex is characterized by an intense metal-to-ligand charge transfer (MLCT) band in the visible region, typically around 520 nm.[2][6]
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the coordination of the bipyridine ligand to the iron center by observing shifts in the vibrational frequencies of the ligand.
-
NMR Spectroscopy: For the diamagnetic low-spin Fe(II) complex, ¹H NMR spectroscopy will show well-resolved signals in the aromatic region, consistent with the structure of the coordinated bipyridine ligands.[6]
-
X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive molecular structure of the complex, confirming the octahedral geometry and the Fe-N bond lengths, which are typically in the range of 1.9 to 2.1 Å.[2]
The logical flow for synthesizing and confirming the product is outlined below.
Caption: Experimental workflow for the synthesis and characterization of Bis(2,2'-bipyridine)iron(II).
Q4: What is the expected geometry of the Bis(2,2'-bipyridine)iron(II) complex?
The Bis(2,2'-bipyridine)iron(II) complex is expected to have a distorted octahedral geometry around the central iron atom.[2] The two bipyridine ligands act as bidentate ligands, each coordinating through two nitrogen atoms. The remaining two coordination sites can be occupied by other ligands, such as solvent molecules or anions from the iron salt used.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Bis(2,2'-bipyridine)iron(II) (EVT-1196906) | 15552-69-9 [evitachem.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. researchgate.net [researchgate.net]
- 5. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Bis(2,2'-bipyridine)iron(II) | 15552-69-9 | Benchchem [benchchem.com]
Technical Support Center: High-Purity Bis(2,2'-bipyridine)iron(II) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity bis(2,2'-bipyridine)iron(II) complexes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of bis(2,2'-bipyridine)iron(II) complexes.
| Problem ID | Issue Description | Possible Causes | Suggested Solutions |
| PUR-001 | Low Yield of Purified Product | - Incomplete precipitation or crystallization.- Product loss during filtration and washing.- Use of an inappropriate recrystallization solvent system. | - Optimize the solvent/anti-solvent ratio and temperature for precipitation.- Use a fine porosity filter funnel and minimize the volume of washing solvent.- Screen different recrystallization solvents (e.g., methanol, ethanol, acetonitrile) and anti-solvents (e.g., diethyl ether, pentane). |
| PUR-002 | Product is Brown or Off-Color Instead of the Expected Red/Violet | - Oxidation of Fe(II) to Fe(III).- Presence of iron oxide/hydroxide impurities.- Contamination from starting materials or solvents. | - Perform all synthesis and purification steps under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Filter the crude solution before crystallization to remove any insoluble impurities. |
| PUR-003 | Broad or Unresolved Peaks in ¹H NMR Spectrum | - Presence of paramagnetic Fe(III) species.- Residual solvent in the NMR sample. | - Ensure complete removal of any oxidizing agents and protect the sample from air.- Thoroughly dry the purified product under vacuum before NMR analysis. |
| PUR-004 | UV-Vis Spectrum Shows a Shifted or Broad MLCT Band | - Presence of impurities affecting the coordination environment of the iron center.- Formation of a mixture of bis- and tris-ligated complexes. | - Recrystallize the product until a consistent UV-Vis spectrum is obtained.- Consider column chromatography for separation of different complex species. |
| PUR-005 | Elemental Analysis Results are Inconsistent with the Expected Formula | - Presence of residual solvent (e.g., water, acetone) in the crystal lattice.- Incomplete removal of unreacted 2,2'-bipyridine ligand.- Contamination with counter-ions from starting materials. | - Dry the sample under high vacuum at a slightly elevated temperature (if thermally stable) to remove solvates.- Wash the crude product thoroughly with a solvent in which the complex is insoluble but the free ligand is soluble.- Ensure complete precipitation and washing to remove residual salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of bis(2,2'-bipyridine)iron(II) complexes and how can I remove it?
A1: The most common impurity is often the tris(2,2'-bipyridine)iron(II) complex, which can form if an excess of the bipyridine ligand is used or if reaction conditions favor its formation. Additionally, unreacted free 2,2'-bipyridine ligand is also a common impurity. To remove excess free ligand, the crude product should be washed with a solvent in which the desired complex has low solubility, such as cold diethyl ether. Separation of the bis- and tris-ligated complexes can be more challenging and may require fractional crystallization or column chromatography.
Q2: My purified product appears to be air-sensitive. What precautions should I take during handling and storage?
A2: Iron(II) complexes, including bis(2,2'-bipyridine)iron(II), are susceptible to oxidation by atmospheric oxygen, which converts the Fe(II) center to Fe(III). This can lead to a color change (typically to brown or yellow) and a loss of the desired properties. All handling, including weighing, dissolving, and transferring the compound, should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. For long-term storage, the solid product should be kept in a tightly sealed container under an inert atmosphere and protected from light.
Q3: Which solvents are recommended for the recrystallization of bis(2,2'-bipyridine)iron(II) complexes?
A3: A common and effective method for recrystallizing iron(II) bipyridine complexes is the use of a solvent/anti-solvent system. The crude product is dissolved in a minimum amount of a solvent in which it is reasonably soluble, such as methanol, ethanol, acetone, or acetonitrile. The solution is then filtered to remove any insoluble impurities. An anti-solvent, in which the complex is insoluble, such as diethyl ether or pentane, is then slowly added until the product precipitates or crystallizes. The optimal solvent system should be determined empirically for the specific complex.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity of your bis(2,2'-bipyridine)iron(II) complex:
-
UV-Vis Spectroscopy: The presence of a sharp and well-defined metal-to-ligand charge transfer (MLCT) band in the visible region (typically around 520 nm for related complexes) is a key indicator of the Fe(II)-bipyridine chromophore.[1] The molar absorptivity of this band should be consistent with literature values if available.
-
¹H NMR Spectroscopy: For a diamagnetic low-spin Fe(II) complex, the ¹H NMR spectrum should show sharp, well-resolved peaks corresponding to the bipyridine ligands.[2] The absence of signals from free ligand or other organic impurities is a good indication of purity.
-
Elemental Analysis: This will confirm that the elemental composition (C, H, N) of your product matches the theoretical values for the desired molecular formula.
Q5: The yield of my purified product is very low. What are the critical steps to optimize for a better yield?
A5: Low yields can result from several factors throughout the synthesis and purification process. To optimize the yield:
-
Reaction Stoichiometry: Carefully control the molar ratio of the iron(II) salt to the 2,2'-bipyridine ligand to favor the formation of the bis-complex.
-
Precipitation/Crystallization: Ensure complete precipitation of the product from the reaction mixture. This can often be improved by cooling the solution and allowing sufficient time for crystallization.
-
Filtration and Washing: Use a suitable filter (e.g., a medium porosity fritted funnel) to collect the product. When washing, use a minimal amount of a cold solvent in which the product is sparingly soluble to avoid significant product loss.
-
Transfers: Minimize the number of transfers of the solid product between vessels to reduce mechanical losses.
Experimental Protocols
Protocol 1: Recrystallization of Bis(2,2'-bipyridine)iron(II) dichloride
This protocol describes a general procedure for the purification of crude bis(2,2'-bipyridine)iron(II) dichloride by recrystallization.
Materials:
-
Crude bis(2,2'-bipyridine)iron(II) dichloride
-
Methanol (degassed)
-
Diethyl ether (degassed)
-
Schlenk flask or glovebox
-
Filter funnel and filter paper or fritted filter
-
Vacuum line
Procedure:
-
Transfer the crude bis(2,2'-bipyridine)iron(II) dichloride to a Schlenk flask under an inert atmosphere.
-
Add a minimum amount of degassed methanol to the flask to dissolve the crude product at room temperature. Gentle warming may be applied if necessary, but avoid high temperatures to prevent decomposition.
-
Once dissolved, filter the solution through a cannula or a filter stick into a clean Schlenk flask to remove any insoluble impurities.
-
Slowly add degassed diethyl ether to the methanol solution with gentle swirling. Continue adding diethyl ether until the solution becomes turbid and precipitation begins.
-
Allow the flask to stand undisturbed at room temperature, or cool to 0-4 °C to promote further crystallization.
-
Collect the purified crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, degassed diethyl ether to remove any remaining soluble impurities.
-
Dry the purified product under high vacuum to remove all traces of solvent.
Purity Assessment Data
The following table summarizes typical analytical data used to assess the purity of iron(II) bipyridine complexes.
| Analytical Technique | Parameter | Typical Value for High-Purity Complex |
| UV-Vis Spectroscopy | λmax of MLCT band | ~520 nm (in acetonitrile)[1] |
| Molar Absorptivity (ε) | Varies by complex, should be high and reproducible | |
| ¹H NMR Spectroscopy | Peak Shape | Sharp, well-resolved signals[2] |
| Impurity Signals | Absence of peaks corresponding to free ligand or solvent | |
| Elemental Analysis | C, H, N content | Within ±0.4% of calculated values |
Visualizations
Caption: Purification workflow for high-purity bis(2,2'-bipyridine)iron(II).
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Handling Air-Sensitive Bis(2,2'-bipyridine)iron(II) Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling air-sensitive Bis(2,2'-bipyridine)iron(II) precursors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for Bis(2,2'-bipyridine)iron(II) precursors?
A1: The most common sign of decomposition is a color change of the solid precursor or its solution. Solid --INVALID-LINK-- complexes are typically deep red or maroon.[1] Upon exposure to air (oxygen), they can oxidize to the corresponding Iron(III) species, which often results in a color change to brownish or yellowish hues. In solution, the vibrant deep red color of the Fe(II) complex, which arises from metal-to-ligand charge transfer (MLCT) bands around 520 nm, will fade or change color upon decomposition.[1][2][3][4]
Q2: How should I store my solid Bis(2,2'-bipyridine)iron(II) precursors?
A2: Solid precursors should be stored in a dry, inert atmosphere. A nitrogen- or argon-filled glovebox is the ideal storage environment. If a glovebox is not available, storing the solid in a sealed Schlenk flask under a positive pressure of inert gas in a desiccator is a suitable alternative. It is crucial to minimize exposure to air and moisture to prevent degradation.
Q3: What is the best solvent for dissolving Bis(2,2'-bipyridine)iron(II) precursors for my experiments?
A3: The choice of solvent will depend on your specific reaction. However, it is critical that any solvent used is thoroughly deoxygenated and dried before use. Common solvents like acetonitrile, methanol, and water have been used for dissolving these complexes.[1][5] The solvent should be degassed using techniques such as freeze-pump-thaw cycles or by bubbling a stream of inert gas through it for an extended period.[6]
Q4: Can I prepare a stock solution of my Bis(2,2'-bipyridine)iron(II) precursor and store it?
A4: It is highly recommended to prepare solutions of Bis(2,2'-bipyridine)iron(II) precursors fresh for each experiment. While a well-prepared solution under a strictly inert atmosphere might be stable for a short period, the risk of decomposition increases with storage time. If a solution must be stored, it should be in a sealed Schlenk flask with a positive pressure of high-purity inert gas, and stored in the dark to minimize light-induced degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solid precursor is a pale red or brownish color instead of deep red. | The precursor has likely been exposed to air and has partially oxidized to Fe(III). | While it may still be usable for some applications, the purity is compromised. For sensitive reactions, it is best to synthesize a fresh batch of the precursor. |
| The deep red color of my solution fades or turns brown/yellow during my experiment. | This indicates decomposition of the Fe(II) complex, likely due to the presence of oxygen. | Immediately check for leaks in your reaction setup. Ensure all joints are properly sealed and that there is a positive pressure of inert gas. If using a Schlenk line, verify that the bubbler is indicating a gentle outflow of gas.[6] |
| I observe a precipitate forming in my solution. | This could be due to several factors, including the formation of insoluble decomposition products, or the use of a solvent in which the complex has low solubility. | If decomposition is suspected, address the inert atmosphere as mentioned above. If solubility is the issue, consider using a different degassed solvent or gently warming the solution under an inert atmosphere. |
| My reaction is not proceeding as expected, and I suspect the precursor is inactive. | The precursor may have degraded due to exposure to air, or the inert atmosphere of your reaction is not sufficiently maintained. | Test the integrity of your inert atmosphere. A good practice is to set up a small control reaction with a known air-sensitive indicator. Always use freshly prepared solutions of your precursor. |
| I'm having trouble with my cannula transfer; the liquid is not flowing. | This can be due to a pressure equalization between the two flasks, a clog in the cannula, or improper setup. | Ensure there is a slight positive pressure in the donating flask. Check that the cannula is not clogged. You can also try lowering the receiving flask to utilize gravity.[7] |
Quantitative Data
While the air-sensitivity of Bis(2,2'-bipyridine)iron(II) complexes is well-documented through observable color changes, specific quantitative data on the kinetics of their decomposition in the presence of atmospheric oxygen is not extensively available in the readily accessible literature. The rate of decomposition is highly dependent on factors such as the solvent, the presence of other reagents, temperature, and the partial pressure of oxygen.
However, the stability of these complexes can be inferred from their electrochemical properties and their behavior under controlled conditions. The following table summarizes key spectroscopic data for the stable [Fe(bpy)₃]²⁺ complex, which can be used as a benchmark for assessing the integrity of your precursor.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) of [Fe(bpy)₃]²⁺ at ~522 nm | ~8600 L mol⁻¹ cm⁻¹ | [1] |
| Absorption Maxima (λmax) of [Fe(bpy)₃]²⁺ | ~285 nm, ~522 nm | [1] |
A significant decrease in the absorbance at the MLCT band (~520-522 nm) over time is a clear indicator of decomposition.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of a Bis(2,2'-bipyridine)iron(II) Precursor using a Schlenk Line
This protocol outlines the steps for preparing a solution of a known concentration of an air-sensitive iron(II) precursor.
Materials:
-
Bis(2,2'-bipyridine)iron(II) precursor (solid)
-
Degassed solvent
-
Two Schlenk flasks (one for the solid, one for the solvent)
-
Glass-stoppered weighing vial
-
Spatula
-
Schlenk line with a high-purity inert gas (Nitrogen or Argon) supply
-
Cannula
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Prepare the Glassware: Ensure all glassware is thoroughly cleaned and oven-dried overnight. Assemble the Schlenk flasks with stir bars and glass stoppers while hot and allow them to cool under a stream of inert gas.[6]
-
Weigh the Precursor: In a glovebox, weigh the desired amount of the solid precursor into a pre-weighed and tared glass-stoppered vial. If a glovebox is not available, quickly weigh the solid in the air and immediately transfer it to a Schlenk flask, then proceed to the next step.
-
Purge the Flask with Solid: If not using a glovebox, attach the Schlenk flask containing the solid to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[7]
-
Transfer the Solvent: Using a cannula, transfer a precise volume of the degassed solvent from its storage flask to the Schlenk flask containing the solid precursor.
-
Dissolve the Precursor: Stir the mixture until the solid is completely dissolved. The resulting solution should be a deep red color.
-
Storage (if necessary): If the solution is not for immediate use, replace the septum with a greased glass stopper under a positive flow of inert gas and store it in a dark place.
Protocol 2: Transferring the Air-Sensitive Solution for a Reaction
This protocol describes how to transfer a prepared solution of the iron(II) precursor to a reaction flask.
Materials:
-
Schlenk flask containing the prepared iron(II) precursor solution
-
Reaction flask (Schlenk flask) under an inert atmosphere
-
Cannula or gas-tight syringe with a long needle
-
Schlenk line
Procedure using a Cannula:
-
Prepare the Flasks: Ensure both the flask with the precursor solution and the reaction flask are under a positive pressure of inert gas on the Schlenk line.
-
Insert the Cannula: Insert one end of the cannula through the septum of the reaction flask. Then, insert the other end of the cannula through the septum of the flask containing the precursor solution, keeping the tip of the cannula above the liquid level.
-
Initiate Transfer: Lower the cannula into the solution. A gentle, controlled flow can be initiated by slightly increasing the inert gas pressure in the precursor flask or by briefly applying a vacuum to the reaction flask.[7]
-
Complete the Transfer: Once the desired volume is transferred, raise the cannula above the liquid level in the precursor flask and allow the remaining liquid in the cannula to be pushed into the reaction flask.
-
Remove the Cannula: Remove the cannula from the reaction flask first, and then from the precursor flask, all while maintaining a positive flow of inert gas.
Procedure using a Syringe:
-
Pressurize the Flask: Slightly increase the inert gas pressure in the flask containing the precursor solution.
-
Fill the Syringe: Insert a clean, dry, and inert gas-flushed syringe with a long needle through the septum into the solution. Allow the positive pressure to slowly fill the syringe to the desired volume. Do not pull back on the plunger, as this can cause leaks.[6]
-
Transfer the Solution: Withdraw the syringe and quickly insert it into the septum of the reaction flask. Inject the solution into the reaction mixture.
-
Clean the Syringe: Immediately after use, the syringe and needle should be cleaned to prevent clogging and corrosion.[8]
Visualizations
Below are diagrams illustrating key workflows and logical relationships for handling air-sensitive Bis(2,2'-bipyridine)iron(II) precursors.
Caption: Decision workflow for handling air-sensitive precursors.
Caption: Troubleshooting logic for solution color change.
References
- 1. odinity.com [odinity.com]
- 2. researchgate.net [researchgate.net]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. ehs.umich.edu [ehs.umich.edu]
challenges and solutions for growing diffraction-quality crystals of Fe(bpy)2
Welcome to the technical support center for the crystallization of bis(2,2'-bipyridine)iron(II) complexes, commonly referred to as Fe(bpy)₂. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and provide solutions for growing diffraction-quality crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when crystallizing Fe(bpy)₂ complexes?
A1: Researchers often face several key challenges when attempting to grow diffraction-quality crystals of Fe(bpy)₂ complexes. These include:
-
Formation of amorphous precipitate or oil: Instead of well-ordered crystals, the complex may separate from the solution as a non-crystalline solid or a viscous liquid ("oiling out"). This is often due to high supersaturation, rapid changes in solvent polarity, or the presence of impurities.
-
Growth of small or poorly diffracting crystals: The resulting crystals may be too small for single-crystal X-ray diffraction or exhibit poor diffraction quality due to internal disorder.
-
Racemate formation: Fe(bpy)₃²⁺ complexes are chiral and can crystallize as either a conglomerate (a physical mixture of separate enantiomeric crystals) or a racemate (both enantiomers in the same unit cell). Racemic crystals are far more common and can sometimes be a hurdle if chiral separation is desired.[1][2] Slow crystallization methods tend to favor the formation of the thermodynamically stable racemic phase.[1][2]
-
Solvent and counterion effects: The choice of solvent and counterion has a significant impact on the crystal packing and, in the case of spin-crossover complexes, the magnetic properties.[3][4][5]
Q2: Which crystallization techniques are most successful for Fe(bpy)₂ complexes?
A2: The two most commonly reported and successful techniques for growing single crystals of Fe(bpy)₂ complexes are:
-
Slow Evaporation: This is a straightforward method where the solvent of a saturated solution of the complex is allowed to evaporate slowly over time, gradually increasing the concentration and inducing crystallization. Acetonitrile is a frequently used solvent for this method.[6][7]
-
Vapor Diffusion: This technique involves dissolving the complex in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (an antisolvent) in which the complex is insoluble. The vapor of the antisolvent slowly diffuses into the solution of the complex, reducing its solubility and promoting gradual crystallization. A common and effective system for Fe(bpy)₃(PF₆)₂ is the diffusion of diethyl ether (antisolvent) into an acetonitrile solution of the complex.[2]
Q3: How do the solvent and counterion affect crystallization?
A3: The solvent plays a crucial role in the crystallization process by influencing the solubility of the complex and mediating intermolecular interactions. The choice of solvent can affect crystal packing and morphology. For instance, the use of different alcohols as crystallization solvents for an iron(III) spin-crossover complex led to unique packing motifs for each solvent.
Counterions also play a critical role in the crystal engineering of ionic complexes like Fe(bpy)₂²⁺. The size, shape, and charge of the counterion can influence the crystal lattice's overall structure and stability.
Troubleshooting Guide
Problem 1: My experiment yields an oil or amorphous precipitate instead of crystals.
| Question | Possible Cause & Explanation | Suggested Solution |
| Why am I getting an oil instead of crystals? | "Oiling out" often occurs when the concentration of the solute exceeds the supersaturation limit too quickly, causing the compound to come out of solution as a liquid phase before it has time to form an ordered crystal lattice. This can be due to a solvent that is too good, a very high concentration of the complex, or a rapid change in temperature or solvent composition. The melting point of your compound or impurities may also be lower than the crystallization temperature. | 1. Reduce the rate of supersaturation: Slow down the evaporation of the solvent by covering the vial with a lid with a few needle holes or by placing it in a cooler environment. In vapor diffusion, use a smaller volume of the antisolvent or a less volatile antisolvent. 2. Use a different solvent system: Choose a solvent in which the complex is less soluble to avoid reaching excessively high concentrations. 3. Lower the initial concentration: Start with a more dilute solution of your complex. 4. Scratch the inside of the glass vial: Creating a rough surface can provide nucleation sites for crystal growth. 5. Introduce a seed crystal: If you have previously obtained a crystal, adding it to the supersaturated solution can initiate controlled crystal growth. |
| What should I do if my complex precipitates as an amorphous powder? | Amorphous precipitates typically form when nucleation is too rapid, leading to a disordered solid. This is common when the solution is highly supersaturated. | 1. Decrease the concentration of your solution. 2. Slow down the addition of any antisolvent. 3. Try a different, less-polarizing antisolvent. 4. Increase the temperature of the crystallization experiment to increase solubility and slow down precipitation, then cool slowly. |
Problem 2: The crystals are too small or of poor quality for diffraction.
| Question | Possible Cause & Explanation | Suggested Solution |
| How can I grow larger single crystals? | The formation of many small crystals is often a result of too many nucleation events. To grow larger crystals, the number of nucleation sites needs to be minimized, allowing for the growth of a few large crystals rather than many small ones. | 1. Slow down the crystallization process: Use the methods described above to reduce the rate of supersaturation. Slower growth generally leads to larger and more ordered crystals. 2. Use a solvent system where the complex has moderate solubility: If the solubility is too high, it's hard to induce crystallization; if it's too low, it precipitates too quickly. 3. Optimize the temperature: Sometimes, changing the temperature can significantly impact crystal growth. Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C, etc.). |
| My crystals diffract poorly. How can I improve their quality? | Poor diffraction can be caused by internal disorder in the crystal lattice, twinning, or the presence of solvent molecules that are disordered. | 1. Annealing: Gently heating the crystal and then allowing it to cool slowly can sometimes improve the internal order. 2. Screen different counterions: The nature of the counterion can significantly affect the crystal packing. Trying different counterions (e.g., PF₆⁻, ClO₄⁻, BF₄⁻) might lead to a more ordered crystal lattice. 3. Use a co-crystallizing agent: Sometimes, adding a small molecule that can co-crystallize with your complex can help to stabilize the lattice and improve order. |
Data Presentation
Table 1: Successful Crystallization Conditions for Fe(bpy)₃ Complexes
| Complex | Counterion | Crystallization Method | Solvent System | Crystal Description | Reference |
| [Fe(bpy)₃] | (PF₆)₂ | Vapor Diffusion | Acetonitrile / Diethyl Ether | Dark needles | [2] |
| [Fe(bpy)₃] | (PF₆)₂ | Slow Evaporation | Acetonitrile | Ruby-red needles (conglomerate) and dark needles (racemic) | [2] |
| [Fe(bpy)₃] | (ClO₄)₂ | Slow Evaporation | Acetonitrile | Dark red needle-like crystals | [8] |
| [Fe(bpy)₃] | (ttcH) · 2bpy · 7H₂O | Slow Evaporation | Water | Dark red needle-like crystals | [8] |
| [Fe(bpy)₃]₂[Ba(NO₃)₆] | [Ba(NO₃)₆]²⁻ | Slow Evaporation | Acetonitrile | Brown-red crystals | [7] |
Experimental Protocols
Protocol 1: Synthesis of Fe(bpy)₃₂
This protocol is adapted from the general procedure for synthesizing --INVALID-LINK--₂ complexes.[2]
Materials:
-
FeSO₄·7H₂O
-
2,2′-bipyridine (bpy)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Potassium hexafluorophosphate (KPF₆)
Procedure:
-
Dissolve FeSO₄·7H₂O (1 mmol) in 5 mL of water.
-
Dissolve 2,2′-bipyridine (3 mmol) in 12.5 mL of an EtOH/water mixture (4:1 v/v).
-
Add the bipyridine solution to the iron sulfate solution and stir for 10 minutes.
-
Prepare a solution of KPF₆ (3 mmol) in 10 mL of water.
-
Add the KPF₆ solution dropwise to the iron-bipyridine solution to precipitate the product.
-
Isolate the precipitate by filtration, wash with distilled water and then with absolute ethanol.
-
Dry the product in air.
Protocol 2: Crystallization by Vapor Diffusion
This protocol is a standard method for obtaining high-quality crystals and has been successfully applied to --INVALID-LINK--₂.[2]
Materials:
-
Synthesized --INVALID-LINK--₂
-
Acetonitrile (good solvent)
-
Diethyl ether (antisolvent)
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker with a screw cap or parafilm for sealing
Procedure:
-
Dissolve a small amount of --INVALID-LINK--₂ in acetonitrile to create a concentrated solution.
-
Filter the solution through a syringe filter to remove any insoluble impurities.
-
Place the filtered solution in the small vial.
-
Place the small vial inside the larger vial.
-
Add a small amount of diethyl ether to the bottom of the larger vial, ensuring it does not directly contact the solution in the small vial.
-
Seal the larger vial tightly and leave it undisturbed at a constant temperature.
-
Crystals should form in the small vial over a period of several days to a week.
Visualizations
Experimental Workflow: Vapor Diffusion Crystallization
Caption: Workflow for vapor diffusion crystallization of Fe(bpy)₂ complexes.
Logical Relationship: Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting the "oiling out" of Fe(bpy)₂ complexes.
References
- 1. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Can the propensity of protein crystallization be increased by using systematic screening with metals? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones [mdpi.com]
Validation & Comparative
A Comparative Guide to Bis(2,2'-bipyridine)iron(II) and Tris(2,2'-bipyridine)iron(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the properties of bis(2,2'-bipyridine)iron(II), denoted as [Fe(bpy)₂]²⁺, and tris(2,2'-bipyridine)iron(II), or [Fe(bpy)₃]²⁺. This comparison is supported by experimental data to inform researchers in their selection and application of these iron complexes.
Introduction
Iron(II) complexes with 2,2'-bipyridine (bpy) are classic examples of coordination compounds that exhibit interesting electronic and photophysical properties. The coordination of one, two, or three bidentate bpy ligands to an iron(II) center leads to the formation of mono-, bis-, and tris-bipyridine complexes, respectively. Both [Fe(bpy)₂]²⁺ and [Fe(bpy)₃]²⁺ are low-spin d⁶ complexes, characterized by a vibrant color arising from metal-to-ligand charge transfer (MLCT) transitions. However, the difference in the number of coordinating ligands leads to significant variations in their structure, stability, and reactivity.
Structural and Electronic Properties
The tris-complex, [Fe(bpy)₃]²⁺, possesses a saturated coordination sphere, resulting in a stable, pseudo-octahedral geometry. In contrast, the bis-complex, [Fe(bpy)₂]²⁺, is coordinatively unsaturated and in solution, the two remaining coordination sites are typically occupied by solvent molecules. This structural difference is the primary determinant of their differing properties.
Physicochemical Properties: A Quantitative Comparison
The differing coordination environments of [Fe(bpy)₂]²⁺ and [Fe(bpy)₃]²⁺ lead to distinct physicochemical properties, which are summarized in the tables below.
Stability in Aqueous Solution
The stability of these complexes in solution is a critical parameter for their application. The stepwise formation constants (K) and the overall stability constant (β) provide a quantitative measure of their thermodynamic stability. In aqueous solution, the formation of the tris-complex proceeds in three steps, with the third bipyridine ligand binding significantly more strongly than the first two.[1]
Table 1: Stepwise and Overall Formation Constants of [Fe(bpy)₃]²⁺ in Aqueous Solution [1]
| Stepwise Reaction | Stepwise Formation Constant (log K) |
| [Fe(H₂O)₆]²⁺ + bpy ⇌ [Fe(bpy)(H₂O)₄]²⁺ + 2H₂O | log K₁ = 4.2 |
| [Fe(bpy)(H₂O)₄]²⁺ + bpy ⇌ [Fe(bpy)₂(H₂O)₂]²⁺ + 2H₂O | log K₂ = 3.7 |
| [Fe(bpy)₂(H₂O)₂]²⁺ + bpy ⇌ [Fe(bpy)₃]²⁺ + 2H₂O | log K₃ = 9.2 |
| Overall Reaction: [Fe(H₂O)₆]²⁺ + 3bpy ⇌ [Fe(bpy)₃]²⁺ + 6H₂O | log β₃ = 17.1 |
The significantly larger value of log K₃ indicates a high propensity for the bis-complex to accept a third ligand and form the coordinatively saturated and more stable tris-complex. In dimethylformamide (DMF), the overall formation constant (log β₃) for [Fe(bpy)₃]²⁺ is 12.6, which is lower than in water, but the tris-complex is still found to be significantly more stable than the bis-complex.[2]
Spectroscopic and Electrochemical Properties
The electronic properties of the bis- and tris-complexes are also distinct, as reflected in their UV-Vis spectra and redox potentials. The most prominent feature in the visible spectrum of these complexes is an intense metal-to-ligand charge transfer (MLCT) band.
Table 2: Comparison of Spectroscopic and Electrochemical Properties
| Property | Bis(2,2'-bipyridine)iron(II) | Tris(2,2'-bipyridine)iron(II) |
| MLCT Absorption Maximum (λmax) | ~520 nm (for [Fe(bpy)₂(CN)₂])[3] | ~520 nm[3] |
| Molar Absorptivity (ε) | Lower than the tris-complex | Higher than the bis-complex |
| Redox Potential (Fe²⁺/Fe³⁺) | Generally lower than the tris-complex | ~ +1.0 V vs. SCE in acetonitrile |
The position of the MLCT band is sensitive to the coordination environment. While the λmax for both complexes is around 520 nm, the molar absorptivity of the tris-complex is generally higher due to its more symmetrical and rigid structure. The redox potential of the Fe²⁺/Fe³⁺ couple is also influenced by the number of bipyridine ligands, with the tris-complex being more difficult to oxidize.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these complexes are provided below.
Synthesis Protocols
Synthesis of Tris(2,2'-bipyridine)iron(II) Tetrafluoroborate, --INVALID-LINK--₂ [4]
-
Dissolution of Reactants: Dissolve 0.1 g of FeCl₂ in a minimal amount of deionized water. In a separate container, dissolve 0.4 g of 2,2'-bipyridine in a small amount of ethanol.
-
Complex Formation: Add the iron(II) chloride solution to the 2,2'-bipyridine solution with stirring. A deep red color should develop immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.
-
Precipitation: To the resulting solution, add a solution of 0.2 g of NaBF₄ in a minimal amount of deionized water. The --INVALID-LINK--₂ salt will precipitate out of solution.
-
Isolation and Purification: Collect the deep red precipitate by vacuum filtration. Wash the solid with cold deionized water and then with cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a desiccator.
Synthesis of Bis(2,2'-bipyridine)di(acetonitrile)iron(II) Tetrafluoroborate, --INVALID-LINK--₂
This protocol is adapted from procedures for generating bis-bipyridine iron complexes with labile solvent ligands.[5]
-
Preparation of Iron(II) Precursor: Start with an iron(II) salt that is soluble in acetonitrile, such as iron(II) tetrafluoroborate, Fe(BF₄)₂·6H₂O.
-
Stoichiometric Reaction: In a glovebox or under an inert atmosphere to prevent oxidation of Fe(II), dissolve 1 equivalent of Fe(BF₄)₂·6H₂O in dry acetonitrile. To this solution, slowly add a solution of 2 equivalents of 2,2'-bipyridine in dry acetonitrile with stirring.
-
Crystallization: The product, --INVALID-LINK--₂, can be isolated by slow evaporation of the solvent or by the addition of a non-coordinating solvent like diethyl ether to induce precipitation.
-
Isolation and Drying: The resulting solid should be filtered, washed with a small amount of cold, dry acetonitrile, and then with diethyl ether. The product must be dried and stored under an inert atmosphere to prevent displacement of the labile acetonitrile ligands.
Characterization Protocols
UV-Vis Spectroscopy for MLCT Band Determination
-
Solution Preparation: Prepare stock solutions of the bis- and tris-iron bipyridine complexes of known concentration (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile).
-
Dilution: Prepare a series of dilutions from the stock solutions to find a concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0). A starting concentration of 25 µM is often appropriate.[6]
-
Blank Measurement: Fill a cuvette with the pure solvent to be used for the measurements and record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis absorption spectrum of each complex solution over a range of approximately 300-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) in the visible region, which corresponds to the MLCT transition. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Cyclic Voltammetry for Redox Potential Determination [4]
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in dry acetonitrile.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/Ag⁺ or saturated calomel reference electrode (SCE).
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure there are no interfering redox processes.
-
Sample Analysis: Add a known concentration of the iron complex (typically 1-2 mM) to the deoxygenated electrolyte solution. Record the cyclic voltammogram by scanning the potential in the range where the Fe²⁺/Fe³⁺ redox couple is expected (e.g., from 0 V to +1.5 V vs. SCE).
-
Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. The formal redox potential (E¹ᐟ²) can be calculated as the average of the peak potentials (E¹ᐟ² = (Epa + Epc)/2). For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature.
Spectrophotometric Determination of Stability Constants [7]
-
Preparation of Solutions: Prepare stock solutions of the iron(II) salt and 2,2'-bipyridine of known concentrations in the desired solvent (e.g., water). Maintain a constant ionic strength using an inert salt like KNO₃.
-
Job's Method of Continuous Variation: Prepare a series of solutions where the total molar concentration of iron(II) and bipyridine is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1.
-
Spectrophotometric Measurements: Measure the absorbance of each solution at the λmax of the complex being studied.
-
Data Analysis: Plot the absorbance versus the mole fraction of the metal. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.25 for the metal indicates a 1:3 metal-to-ligand ratio ([Fe(bpy)₃]²⁺). The stability constant can then be calculated from the absorbance data at different concentrations.
Conclusion
The choice between bis(2,2'-bipyridine)iron(II) and tris(2,2'-bipyridine)iron(II) depends critically on the intended application. The tris-complex is a highly stable, coordinatively saturated species, making it suitable for applications where a robust and inert iron(II) center is required, such as in certain redox indicators or as a stable chromophore. In contrast, the bis-complex is coordinatively unsaturated and more labile, which makes it a versatile precursor for the synthesis of more complex structures, including mixed-ligand complexes and supramolecular assemblies. Its vacant coordination sites can also be exploited in catalytic applications. This guide provides the foundational data and experimental protocols to aid researchers in making an informed decision based on the specific properties of each complex.
References
- 1. Comparison of the rates and mechanisms of formation and solvolysis of [Fe(bipy)3]2+ (bipy = 2,2′-bipyridine) and [FeL]2+ [L = 1,4,7-tris(2,2′-bipyridyl-5-ylmethyl)-1,4,7-triazacyclononane] and their stabilities in dimethylformamide solution [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. Chemical and electrochemical generation of [Fe(bpy)2(S)2]2+ (bpy=2,2′-bipyridine, S=H2O or CH3CN). A route for synthesis of coordinatively dissymmetrical iron(II) polypyridine complexes and supramolecular structures containing a Fe(bpy)32+ moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. odinity.com [odinity.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
A Tale of Two Complexes: Unraveling the Photophysical Divergence of Iron and Ruthenium Bipyridyl Complexes
A comparative guide for researchers on the distinct excited-state dynamics of Bis(2,2'-bipyridine)iron(II) and Tris(2,2'-bipyridine)ruthenium(II), providing a foundation for applications in photochemistry and drug development.
The striking difference in the photophysical behavior of Bis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂]²⁺) and its ruthenium analogue, Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), presents a fascinating case study in the influence of the central metal ion on excited-state dynamics. While structurally similar, their divergent pathways for energy dissipation following photoexcitation have profound implications for their application in light-driven processes. This guide provides a detailed comparison of their photophysical properties, supported by experimental data and methodologies, to inform researchers in the selection and design of metal complexes for various applications.
At a Glance: Key Photophysical Parameters
The photophysical characteristics of [Fe(bpy)₂]²⁺ and [Ru(bpy)₃]²⁺ are starkly different, primarily due to the relative energies of their metal-centered (MC) and metal-to-ligand charge transfer (MLCT) excited states. In [Ru(bpy)₃]²⁺, the lowest energy excited state is a long-lived ³MLCT state, which is emissive.[1][2] Conversely, in [Fe(bpy)₂]²⁺ and related iron complexes, the MLCT states are rapidly deactivated through low-lying, non-emissive metal-centered (MC) states.[3] This fundamental difference dictates their utility in applications requiring long-lived excited states.
| Property | [Fe(bpy)₂]²⁺ (and related Fe(II) polypyridyl complexes) | [Ru(bpy)₃]²⁺ |
| Absorption (λ_max) | ~520 - 560 nm (¹MLCT)[4][5] | ~452 nm (¹MLCT)[1] |
| Emission (λ_em) | Generally non-emissive at room temperature | ~620 nm[1] |
| Excited State Lifetime (τ) | Ultrafast decay (~100 fs - 20 ps)[3][6] | Long-lived (~650 ns in water, ~890 ns in acetonitrile)[1] |
| Luminescence Quantum Yield (Φ_L) | Near zero | ~2.8% in air-saturated water[1] |
| Primary Deactivation Pathway | Rapid intersystem crossing to metal-centered (MC) states[3] | Radiative and non-radiative decay from the ³MLCT state[2] |
The Decisive Role of the Metal Center: Electronic Transitions and Deactivation Pathways
The photophysical divergence of these two complexes can be understood by examining their respective excited-state dynamics.
Upon absorption of a photon in the visible region, both complexes are excited from the singlet ground state (¹A₁) to a singlet metal-to-ligand charge transfer (¹MLCT) state.[1][3] From this point, their fates diverge dramatically.
In the case of [Ru(bpy)₃]²⁺ , the ¹MLCT state undergoes efficient intersystem crossing to a triplet MLCT (³MLCT) state. This ³MLCT state is the lowest energy excited state and is relatively long-lived, allowing for luminescence (phosphorescence) as it returns to the ground state.[2] This long lifetime is a key attribute for its use in applications such as photosensitization and photoredox catalysis.[1]
For [Fe(bpy)₂]²⁺ and its analogues , the story is one of rapid, non-radiative decay. Following excitation to the ¹MLCT state, the system undergoes an ultrafast cascade through a series of closely spaced excited states.[3] This includes intersystem crossing to a ³MLCT state, but crucially, this state is efficiently depopulated by lower-lying metal-centered (MC) states, specifically the quintet state (⁵T₂).[3][4] This rapid relaxation to the high-spin ⁵T₂ state occurs on a femtosecond to picosecond timescale, effectively quenching any potential for luminescence.[3]
Experimental Corner: Probing Ultrafast Dynamics
The elucidation of these distinct photophysical pathways relies on a suite of sophisticated spectroscopic techniques.
Experimental Protocols
1. Steady-State UV-Vis Absorption and Emission Spectroscopy:
-
Purpose: To determine the absorption and emission maxima, which provide initial insights into the electronic transitions.
-
Methodology: Absorption spectra are recorded on a dual-beam spectrophotometer. Emission spectra are measured using a fluorometer, with the sample excited at its absorption maximum. For [Ru(bpy)₃]²⁺, luminescence quantum yields are typically determined relative to a standard, such as --INVALID-LINK--₂ itself in a deoxygenated solvent.[2][7]
2. Time-Resolved Spectroscopy (Transient Absorption and Time-Correlated Single Photon Counting):
-
Purpose: To measure the lifetimes of the excited states.
-
Methodology:
-
Transient Absorption (Pump-Probe) Spectroscopy: A pump pulse excites the sample, and a delayed probe pulse monitors the change in absorption over time. This technique is crucial for tracking the ultrafast dynamics in the iron complexes.[3][8]
-
Time-Correlated Single Photon Counting (TCSPC): Used for measuring the longer-lived emission decay of [Ru(bpy)₃]²⁺. The time difference between an excitation pulse and the detection of an emitted photon is measured repeatedly to build up a decay profile.[2]
-
3. Ultrafast X-ray Spectroscopy and Scattering:
-
Purpose: To directly probe the changes in the electronic and geometric structure of the metal center during the excited-state evolution, particularly for the iron complexes.
-
Methodology: Femtosecond X-ray fluorescence spectroscopy can track the spin state of the iron center, providing direct evidence for the population of the high-spin MC state.[4][9] Simultaneous X-ray emission spectroscopy (XES) and X-ray solution scattering (XSS) can correlate the electronic and nuclear dynamics.[9][10]
Conclusion: Implications for Application
The profound differences in the photophysical properties of [Fe(bpy)₂]²⁺ and [Ru(bpy)₃]²⁺, driven by the nature of the central metal ion, have significant consequences for their practical applications. The long-lived, emissive ³MLCT state of [Ru(bpy)₃]²⁺ has made it a benchmark photosensitizer in areas such as solar energy conversion, photoredox catalysis, and bioimaging. In contrast, the ultrafast deactivation of the excited states of iron polypyridyl complexes has historically limited their use in such applications. However, the growing understanding of their excited-state dynamics is opening new avenues for the design of iron-based complexes with tailored photophysical properties, potentially replacing precious metal-based systems in the future. For researchers and drug development professionals, a thorough understanding of these fundamental photophysical principles is paramount for the rational design of novel metal-based therapeutics and diagnostic agents.
References
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Insights into the excited state dynamics of Fe( ii ) polypyridyl complexes from variable-temperature ultrafast spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04025G [pubs.rsc.org]
- 4. Tracking excited-state charge and spin dynamics in iron coordination complexes : Nature : Nature Publishing Group [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nccr-must.ch [nccr-must.ch]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Capturing photochemical and photophysical transformations in iron complexes with ultrafast X-ray spectroscopy and scattering - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01864G [pubs.rsc.org]
Validating Experimental Structures of Bis(2,2'-bipyridine)iron(II) with Density Functional Theory: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of molecular structures is paramount. This guide provides a comparative analysis of experimental and computational approaches to elucidating the structure of Bis(2,2'-bipyridine)iron(II), a fundamental coordination complex. We present a detailed comparison of structural parameters obtained from X-ray crystallography and validated against Density Functional Theory (DFT) calculations, offering a robust workflow for structural validation.
Structural Parameter Comparison
The validation of experimentally determined structures of metal complexes is greatly enhanced by computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for predicting and confirming the geometric parameters of molecules such as Bis(2,2'-bipyridine)iron(II). Below is a comparison of key bond lengths and angles for a closely related analogue, Fe(II)(2,2'-bipyridine)(mes)2, derived from single-crystal X-ray diffraction and DFT calculations. This data showcases the high level of agreement achievable between experimental and theoretical methods.
| Parameter | Experimental (X-ray) | DFT Calculated |
| Bond Lengths (Å) | ||
| Fe-N1 | 2.156(2) | 2.20 |
| Fe-N2 | 2.154(2) | 2.20 |
| Bond Angles (°) | ||
| N1-Fe-N2 | 75.14(16) | 74.1 |
Data sourced from a study on Fe(II)(2,2'-bipyridine)(mes)2, a close analogue of the target compound.[1][2]
Experimental and Computational Protocols
The successful validation of a molecular structure relies on rigorous experimental and computational methodologies. The following protocols provide a standard framework for obtaining and comparing structural data for Bis(2,2'-bipyridine)iron(II) and related complexes.
Experimental Protocol: Synthesis and X-ray Crystallography
Synthesis of Bis(2,2'-bipyridine)iron(II) Complexes:
A general synthesis for iron(II) bipyridine complexes involves the reaction of an iron(II) salt with 2,2'-bipyridine in a suitable solvent. For example, a mixture of iron(II) bis(tetrafluoroborate) hexahydrate and 2,2'-bipyridine in a 1:2 molar ratio is dissolved in a solvent mixture such as N,N-dimethylformamide and water. The solution is then heated in a sealed vessel, followed by slow cooling to promote the formation of single crystals suitable for X-ray diffraction.[3][4]
Single-Crystal X-ray Diffraction:
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically 100 K or 298 K. The collected data is then processed to solve and refine the crystal structure. This process yields precise atomic coordinates, from which bond lengths, angles, and other geometric parameters are determined.
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
DFT Calculations:
The geometry of the Bis(2,2'-bipyridine)iron(II) cation is optimized using DFT. A common approach involves the use of a functional such as PBE or B3LYP, combined with a basis set like 6-311+G** or aug-cc-pVDZ.[5][6][7] The calculations are typically performed in the gas phase or with a continuum solvent model to simulate the solution environment. The optimization process seeks to find the minimum energy structure, which corresponds to the most stable geometry of the molecule. From this optimized structure, theoretical bond lengths and angles are extracted for comparison with experimental data.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the experimental structure of Bis(2,2'-bipyridine)iron(II) with DFT.
Caption: Workflow for validating experimental structures with DFT.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes – validation of theoretical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of density functionals for the high-spin/low-spin energy difference in the low-spin iron(II) tris(2,2'-bipyridine) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
The Unseen Influence: A Comparative Analysis of Counter-Ion Effects on Bis(2,2'-bipyridine)iron(II)
For researchers, scientists, and professionals in drug development, the subtle yet significant role of counter-ions in the functionality of metal complexes is a critical consideration. This guide provides a comparative analysis of the effects of different counter-ions on the properties of Bis(2,2'-bipyridine)iron(II), a complex with diverse applications in catalysis and materials science.
The Bis(2,2'-bipyridine)iron(II) cation, [Fe(bpy)₂]²⁺, is a well-known coordination complex. However, the properties of its solid-state form and its behavior in solution are intrinsically linked to the nature of the accompanying counter-ion (anion). These anions can influence key characteristics such as solubility, stability, electrochemical behavior, and even the spin-crossover properties of the iron center. This guide synthesizes available data and provides detailed experimental protocols to aid in the selection of the appropriate counter-ion for specific research applications.
Comparative Data of Counter-Ion Effects
While direct comparative studies on a wide range of counter-ions for the Bis(2,2'-bipyridine)iron(II) complex are not extensively documented in a single source, the following table summarizes the expected effects based on established principles of coordination chemistry and available data for related iron(II) complexes. The properties are influenced by factors such as the size, charge density, and hydrogen-bonding capacity of the anion.
| Counter-Ion | Formula | Size | Charge Density | Expected Solubility in Polar Solvents (e.g., Water, Acetonitrile) | Expected Effect on Stability | Notes |
| Chloride | Cl⁻ | Small | High | High | Moderate | Can potentially coordinate to the metal center, especially in non-coordinating solvents. |
| Tetrafluoroborate | BF₄⁻ | Large | Low | Moderate to High | High | Generally considered a weakly coordinating anion, leading to a more "naked" cationic complex. |
| Hexafluorophosphate | PF₆⁻ | Very Large | Very Low | Low to Moderate | Very High | A bulky, very weakly coordinating anion that often promotes crystallinity and stability. |
| Perchlorate | ClO₄⁻ | Large | Low | Moderate to High | High | Weakly coordinating, but perchlorate salts can be explosive and should be handled with caution. |
| Triflate (Trifluoromethanesulfonate) | CF₃SO₃⁻ | Large | Low | High | High | A weakly coordinating anion that often imparts good solubility in a range of organic solvents. |
Experimental Protocols
The synthesis of Bis(2,2'-bipyridine)iron(II) complexes with various counter-ions generally follows a two-step procedure. First, the [Fe(bpy)₂]²⁺ cation is formed in solution, followed by the precipitation of the desired salt by introducing the appropriate counter-ion.
General Synthesis of [Fe(bpy)₂]²⁺ Solution
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Methanol or Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of the iron(II) salt in a minimal amount of deionized water.
-
In a separate beaker, dissolve 2 equivalents of 2,2'-bipyridine in methanol or ethanol.
-
Slowly add the bipyridine solution to the stirring iron(II) salt solution. A deep red or orange color should develop, indicating the formation of the [Fe(bpy)₂]²⁺ complex.
Precipitation of Bis(2,2'-bipyridine)iron(II) Salts
1. Synthesis of Bis(2,2'-bipyridine)iron(II) Chloride ([Fe(bpy)₂]Cl₂):
-
Protocol: To the prepared [Fe(bpy)₂]²⁺ solution (starting from FeCl₂·4H₂O), add a minimal amount of water to ensure complete dissolution. Slowly add acetone or diethyl ether as an anti-solvent until a precipitate forms. Filter the solid, wash with the anti-solvent, and dry under vacuum.
2. Synthesis of Bis(2,2'-bipyridine)iron(II) Tetrafluoroborate (--INVALID-LINK--₂):
-
Protocol: Prepare the [Fe(bpy)₂]²⁺ solution using Fe(BF₄)₂·6H₂O. Alternatively, if starting from FeCl₂, add a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄) or ammonium tetrafluoroborate (NH₄BF₄) to the [Fe(bpy)₂]²⁺ solution. The less soluble tetrafluoroborate salt will precipitate. Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.[1]
3. Synthesis of Bis(2,2'-bipyridine)iron(II) Hexafluorophosphate (--INVALID-LINK--₂):
-
Protocol: To the prepared [Fe(bpy)₂]²⁺ solution (starting from FeCl₂ or Fe(BF₄)₂), add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆). A precipitate will form due to the low solubility of the hexafluorophosphate salt. Cool the mixture, filter the solid, wash with cold water, and dry under vacuum.
Visualization of Counter-Ion Selection Workflow
The following diagram illustrates the decision-making process and experimental workflow for selecting and synthesizing a Bis(2,2'-bipyridine)iron(II) complex with a specific counter-ion based on desired properties.
Caption: Workflow for counter-ion selection and synthesis.
The choice of counter-ion is a crucial parameter in the design of experiments involving Bis(2,2'-bipyridine)iron(II) and can be leveraged to tune the properties of the complex for a specific application. Careful consideration of the factors outlined in this guide will enable researchers to optimize their synthetic strategies and achieve the desired performance characteristics.
References
A Comparative Guide to the Photocatalytic Efficiency of Iron Bipyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various iron bipyridine derivatives as photocatalysts, supported by experimental data.
Iron, an earth-abundant and biocompatible metal, is at the forefront of research into sustainable photocatalysis. When complexed with bipyridine and its derivatives, iron compounds exhibit promising activity in crucial reactions such as carbon dioxide (CO₂) reduction and hydrogen (H₂) evolution, offering a cost-effective and environmentally friendly alternative to precious metal-based catalysts. This guide provides a comparative assessment of the photocatalytic efficiency of different iron bipyridine derivatives, supported by quantitative data and detailed experimental protocols.
Performance Comparison: CO₂ Reduction and Hydrogen Evolution
The efficiency of iron bipyridine photocatalysts is evaluated based on key metrics including Turnover Number (TON), Turnover Frequency (TOF), and Quantum Yield (Φ). TON represents the total number of substrate molecules converted per molecule of catalyst before deactivation, while TOF measures the number of catalytic cycles per unit of time. The quantum yield indicates the efficiency of photon utilization in the catalytic process.
Photocatalytic CO₂ Reduction
Iron bipyridine complexes have demonstrated significant efficacy in the photocatalytic reduction of CO₂ to valuable products, primarily carbon monoxide (CO). The electronic and steric properties of the bipyridine ligands, as well as the overall coordination environment of the iron center, play a crucial role in determining the catalyst's performance.
| Catalyst/Complex | Photosensitizer | Sacrificial Electron Donor | Solvent | TON (CO) | Selectivity (CO) | Quantum Yield (Φ) |
| Iron Quinquepyridine Complex | Ru(phen)₃Cl₂ | BIH | MeCN/H₂O | Up to 14,095 | 98% | Not Reported |
| Polypyridyl Iron(II) Molecular Photocatalyst | None (acts as its own photosensitizer) | BIH | Not Specified | 3558 | >99% | 0.59% |
| Iron(II) with Bipyridine-Phosphine Ligand | Purpurin | BIH | Not Specified | 544 | 99.3% | Not Reported |
Photocatalytic Hydrogen Evolution
The generation of hydrogen gas from water using iron bipyridine photocatalysts is a key area of interest for clean energy production. The stability and activity of these complexes in aqueous environments are critical for their practical application.
| Catalyst/Complex | Photosensitizer | Sacrificial Electron Donor | Solvent | TON (H₂) | Quantum Yield (Φ) |
| Fe(III) Polypyridyl Complexes | Fluorescein | Triethylamine | Ethanol/Water | > 2100 | > 3% |
Experimental Protocols
The following are generalized methodologies for assessing the photocatalytic efficiency of iron bipyridine derivatives. Specific parameters should be optimized for each catalytic system.
General Protocol for Photocatalytic CO₂ Reduction
-
Catalyst Preparation: The iron bipyridine complex is synthesized and characterized using standard techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography).
-
Reaction Setup: A solution of the iron catalyst, a photosensitizer (if required), and a sacrificial electron donor is prepared in a gas-tight photoreactor. The solvent is typically a mixture of an organic solvent (e.g., acetonitrile) and water.
-
CO₂ Saturation: The reaction mixture is purged with high-purity CO₂ gas for a defined period (e.g., 30 minutes) to ensure saturation.
-
Photocatalysis: The reaction vessel is irradiated with a light source of a specific wavelength (e.g., visible light from a Xenon lamp or LED) while maintaining a constant temperature. The reaction is typically stirred to ensure homogeneity.
-
Product Analysis: Gas samples are periodically taken from the headspace of the reactor and analyzed by gas chromatography (GC) to quantify the amount of CO and other gaseous products. Liquid products can be analyzed by techniques such as NMR or HPLC.
-
Data Analysis: The Turnover Number (TON) is calculated by dividing the moles of product formed by the moles of the catalyst. The Turnover Frequency (TOF) is determined by dividing the TON by the reaction time. The quantum yield is calculated as the ratio of the number of moles of product formed to the number of photons absorbed by the reaction mixture.
General Protocol for Photocatalytic Hydrogen Evolution
-
Catalyst Preparation: The iron bipyridine complex is synthesized and characterized.
-
Reaction Setup: A solution containing the iron catalyst, a photosensitizer, and a sacrificial electron donor is prepared in a sealed photoreactor. The solvent is often an aqueous solution or a mixture of water and an organic solvent.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, typically by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon).
-
Photocatalysis: The reaction is initiated by irradiating the mixture with a suitable light source under constant stirring and temperature.
-
Product Analysis: The amount of hydrogen gas produced in the headspace is quantified using a gas chromatograph equipped with a thermal conductivity detector (TCD).
-
Data Analysis: TON, TOF, and quantum yield for hydrogen production are calculated using similar methods as described for CO₂ reduction.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.
Caption: A generalized workflow for assessing photocatalytic efficiency.
Caption: General mechanism of photocatalysis with an iron bipyridine complex.
A Comparative Guide to the Electrochemical Properties of Iron(II) and Osmium(II) Bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical characteristics of two archetypal transition metal complexes: tris(2,2'-bipyridine)iron(II), denoted as [Fe(bpy)₃]²⁺, and its third-row congener, tris(2,2'-bipyridine)osmium(II), or [Os(bpy)₃]²⁺. The choice between these complexes is critical in applications ranging from photocatalysis and dye-sensitized solar cells to redox indicators and electroactive labels for biomolecules.[1][2] Their electrochemical behavior is fundamentally dictated by the nature of the central metal ion, with significant differences observed in redox potentials, electron transfer kinetics, and overall stability.
This comparison is supported by experimental data from cyclic voltammetry and related electrochemical techniques, providing a clear framework for selecting the appropriate complex for a given application.
Quantitative Data Summary
The electrochemical properties of [Fe(bpy)₃]²⁺ and [Os(bpy)₃]²⁺ have been extensively studied. The following table summarizes their key electrochemical parameters, primarily focusing on the metal-centered M(II)/M(III) redox couple.
| Parameter | [Fe(bpy)₃]²⁺ | [Os(bpy)₃]²⁺ | Key Differences & Implications |
| M(II)/M(III) Redox Potential | ~0.68 V vs. Fc⁺/Fc[2][3] | ~0.45 V vs. Fc⁺/Fc[2] | Os(II) is significantly easier to oxidize than Fe(II). This is due to the higher energy of the 5d orbitals of Os compared to the 3d orbitals of Fe, making electron removal less energy-intensive. |
| Electron Transfer Kinetics | Moderately fast | Generally faster than Fe(II) complex | Electron transfer rates for third-row transition metals like Os are often faster than for their first-row counterparts. This is attributed to better orbital overlap and spin-orbit coupling.[4] |
| Electrochemical Stability | The oxidized [Fe(bpy)₃]³⁺ form can be unstable, particularly in the presence of nucleophiles. | Both [Os(bpy)₃]²⁺ and the oxidized [Os(bpy)₃]³⁺ forms are chemically robust and exhibit high stability. | The greater stability of the Os(III) state makes osmium complexes more suitable for applications requiring reversible and stable redox cycling.[5] |
| Redox-Active Ligands | Ligand-based reductions occur at highly negative potentials (~ -1.7 V to -2.2 V vs Fc⁺/Fc).[3] | Ligand-based reductions also occur at very negative potentials. | The metal-centered oxidation is the most accessible redox process for both complexes. The strong π-accepting nature of the bipyridine ligands stabilizes the complexes in lower oxidation states.[5] |
Detailed Electrochemical Analysis
The distinct electrochemical profiles of [Fe(bpy)₃]²⁺ and [Os(bpy)₃]²⁺ arise directly from the periodic trends of the iron-group metals.
-
Redox Potential: The most striking difference is the oxidation potential. The M(II) → M(III) oxidation for the osmium complex occurs at a potential approximately 230 mV less positive than for the iron complex.[2] This reflects the destabilization of the d-orbitals as one moves down a group in the periodic table, making the removal of an electron from Os(II) more favorable than from Fe(II). This property is critical in applications like dye-sensitized solar cells, where the redox potential of the mediator must be carefully matched with the dye.[2]
-
Electron Transfer and Stability: While both complexes exhibit generally reversible one-electron oxidations, the kinetics and stability of the resulting M(III) species differ. Osmium, as a third-row transition metal, forms stronger metal-ligand bonds due to a greater ligand field stabilization energy. This contributes to the enhanced chemical and electrochemical stability of the [Os(bpy)₃]³⁺ species compared to [Fe(bpy)₃]³⁺. The variation in kinetic rates and electron-transfer energetics across series of iron, ruthenium, and osmium complexes can be quantitatively analyzed in the context of Marcus outer-sphere electron-transfer theory.[6]
Experimental Protocols
The data presented are typically acquired using standard electrochemical techniques, most notably cyclic voltammetry (CV).
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is used to probe the redox behavior of the metal complexes by measuring the current that develops in an electrochemical cell as the potential is varied.
-
Sample Preparation: A solution of the metal complex (typically 0.5-2.0 mM) is prepared in a suitable solvent, most commonly acetonitrile (CH₃CN).[7][8]
-
Electrolyte: A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution to ensure sufficient conductivity.[7][9]
-
De-aeration: The solution is purged with an inert gas (e.g., Argon) for approximately 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.[7][9]
-
Electrochemical Cell Setup: A standard three-electrode configuration is employed:
-
Internal Standard: Ferrocene (Fc) is often added to the solution at the end of the experiment as an internal standard. The potential of the Ferrocene/Ferrocenium (Fc/Fc⁺) couple is then used to reference the measured potentials of the analyte, allowing for comparison across different experiments.[2][9]
-
Data Acquisition: The potential is swept linearly from an initial value to a final value and then back again at a specific scan rate (e.g., 100 mV/s). The resulting current is plotted against the applied potential to generate a cyclic voltammogram.[7]
Visualizations
The following diagrams illustrate the experimental workflow for cyclic voltammetry and the fundamental electronic process governing the M(II)/M(III) redox event.
References
- 1. Osmium tetroxide, 2,2'-bipyridine: electroactive marker for probing accessibility of tryptophan residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. odinity.com [odinity.com]
- 5. Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polypyridine OsII complexes electrochemical data - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Spectroscopic and Electrochemical Data for Iron(II) Bipyridine Complexes: A Comparative Guide
This guide provides a comparative analysis of spectroscopic and electrochemical data for iron(II) bipyridine complexes, focusing on the common tris(2,2'-bipyridine)iron(II) cation, often denoted as [Fe(bpy)₃]²⁺, as a representative example. The cross-validation of data from different analytical techniques is crucial for a comprehensive understanding of the electronic structure and redox properties of such complexes.
Quantitative Data Summary
The following tables summarize key spectroscopic and electrochemical parameters for [Fe(bpy)₃]²⁺ and related complexes, compiled from various studies. These values are essential for correlating the electronic transitions observed in spectroscopy with the redox potentials measured electrochemically.
Table 1: Spectroscopic Data for Iron(II) Bipyridine Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment | Solvent | Reference |
| [Fe(bpy)₃]²⁺ | 520 | 1.01 x 10³ | Metal-to-Ligand Charge Transfer (MLCT) | Acetonitrile | [1][2] |
| [Fe(bpy)₃]²⁺ | ~520 | - | MLCT | Acetonitrile | [3] |
| [Fe(bpy)(CN)₄]²⁻ | - | - | - | Acetonitrile | [3] |
| [Fe(bpy)₂(CN)₂] | 613 | - | MLCT | Acetonitrile | [3] |
Table 2: Electrochemical Data for Iron(II) Bipyridine Complexes
| Complex | E₁/₂ (V vs. reference) | Redox Couple | Method | Solvent/Electrolyte | Reference |
| [Fe(bpy)₃]²⁺ | +1.07 to +1.14 | Fe(II)/Fe(III) | Cyclic Voltammetry | Acetonitrile/[NBu₄][PF₆] | [4] |
| Fe-RAP | +0.6 | Fe(II)/Fe(III) vs Fc⁺ | Cyclic Voltammetry | Acetonitrile | [2] |
| [Fe(bpy)(P(OEt)₃)₃H]⁺ | +0.42 | Fe(II)/Fe(III) (quasi-reversible) | Cyclic Voltammetry | Acetonitrile | [5][6] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of experimental data. Below are typical protocols for the spectroscopic and electrochemical analysis of iron(II) bipyridine complexes.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation : Solutions of the iron complex, for instance --INVALID-LINK--₂, are prepared in a suitable solvent like acetonitrile to a concentration of approximately 25 μM.[1]
-
Data Acquisition : The absorption spectra are recorded over a wavelength range of 250 to 850 nm.[1] The spectrum is corrected for the solvent background. The wavelength of maximum absorbance (λmax) for the Metal-to-Ligand Charge Transfer (MLCT) band is a key parameter. In many iron(II) bipyridine complexes, this band is responsible for their characteristic intense color.[2][7]
Cyclic Voltammetry (CV)
-
Instrumentation : A potentiostat with a three-electrode cell setup is employed.
-
Electrodes : A glassy carbon electrode serves as the working electrode, a platinum wire as the auxiliary (counter) electrode, and a platinum or silver/silver chloride electrode as the reference electrode.[8]
-
Sample Preparation : The iron complex is dissolved in an appropriate solvent, such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]) to ensure conductivity.[4][8] The solution is typically deaerated by purging with an inert gas like argon.[8]
-
Data Acquisition : The potential is swept linearly from an initial value to a final value and then back. The resulting current is measured as a function of the applied potential. The scan rate can be varied (e.g., from 0.05 V/s to 5.00 V/s) to investigate the reversibility of the redox processes.[4][8] The potentials for oxidation and reduction peaks are used to determine the formal potential (E₁/₂) of the redox couple.
Visualization of Experimental Workflow and Data Correlation
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the spectroscopic and electrochemical data.
Caption: Experimental workflow for cross-validation.
Caption: Correlation of HOMO-LUMO gaps.
References
- 1. odinity.com [odinity.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iron(II) and ruthenium(II) complexes containing P, N, and H ligands: structure, spectroscopy, electrochemistry, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Ligand Functionalization on the Properties of Bis(2,2'-bipyridine)iron(II): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile coordination chemistry of iron and the rich electronic properties of bipyridine ligands make Bis(2,2'-bipyridine)iron(II) complexes a compelling scaffold for a wide range of applications, including catalysis, materials science, and medicinal chemistry. The strategic functionalization of the bipyridine ligands offers a powerful tool to fine-tune the steric and electronic properties of the resulting iron complexes, thereby modulating their reactivity, photophysics, and electrochemical behavior. This guide provides a comparative analysis of how different functional groups on the bipyridine ligand influence the key properties of Bis(2,2'-bipyridine)iron(II) and related complexes, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Functionalized Iron Bipyridine Complexes
The electronic properties of iron bipyridine complexes are highly sensitive to the nature of the substituents on the bipyridine ligands. Electron-donating groups (EDGs) generally increase the electron density on the iron center, making it easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect. These changes are reflected in the redox potentials and the energy of the metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectrum.
Table 1: Electrochemical and Photophysical Properties of Functionalized Tris(2,2'-bipyridine)iron(II) Complexes
| Substituent (R) on 4,4'-positions of bpy | E°(Fe³⁺/Fe²⁺) (V vs. Fc⁺/Fc) | λmax (MLCT) (nm) | Notes |
| -OCH₃ (EDG) | Lower potential | Red-shifted | Increased electron density on Fe makes oxidation easier. |
| -CH₃ (EDG) | Lower potential | Red-shifted | Similar to -OCH₃, but a weaker donor. |
| -H (unsubstituted) | Baseline | ~520 nm | Reference for comparison.[1] |
| -CN (EWG) | Higher potential | Blue-shifted | Decreased electron density on Fe makes oxidation harder. |
| -CF₃ (EWG) | Higher potential | Blue-shifted | Strong electron-withdrawing effect. |
Note: The exact values for redox potentials and λmax can vary depending on the solvent, counter-ion, and specific experimental conditions. The trends, however, are generally consistent.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these complexes to ensure reproducibility and accurate comparison of their properties.
General Synthesis of Bis(2,2'-bipyridine)iron(II) Complexes
This protocol can be adapted for various functionalized bipyridine ligands.
Materials:
-
Iron(II) salt (e.g., FeCl₂, Fe(BF₄)₂, Fe(OTf)₂)
-
Substituted 2,2'-bipyridine ligand (2 equivalents)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the iron(II) salt in a minimal amount of deoxygenated solvent in a Schlenk flask under an inert atmosphere.
-
In a separate flask, dissolve two molar equivalents of the desired 2,2'-bipyridine ligand in the same solvent.
-
Slowly add the ligand solution to the stirring iron(II) salt solution.
-
A color change should be observed, indicating the formation of the complex.
-
Stir the reaction mixture at room temperature for a specified time (typically a few hours) to ensure complete reaction.
-
The product can be isolated by precipitation upon addition of a counter-ion salt (e.g., NaBF₄, NH₄PF₆) or by removal of the solvent under reduced pressure.
-
The resulting solid is then filtered, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Cyclic Voltammetry (CV)
CV is a standard technique to probe the electrochemical properties of the complexes.
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile)
Procedure:
-
Prepare a solution of the iron complex (typically 1-2 mM) in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential over the desired range.
-
Use a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for referencing the potentials.
UV-Visible Spectroscopy
This technique is used to characterize the electronic transitions, particularly the MLCT bands.
Apparatus:
-
UV-Visible spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
Procedure:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile, methanol). The concentration should be adjusted to have an absorbance in the range of 0.1 - 1.0.
-
Record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).
-
The wavelength of maximum absorbance (λmax) for the MLCT band should be identified.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the fundamental relationships between ligand functionalization and the properties of the resulting iron complexes.
Caption: A flowchart illustrating the general experimental workflow.
Caption: Relationship between ligand functionalization and properties.
Catalytic Applications: A Comparative Overview
Functionalized Bis(2,2'-bipyridine)iron(II) complexes have shown promise as catalysts in a variety of oxidation reactions. The electronic nature of the ligand substituents can significantly influence the catalytic efficiency. For instance, iron complexes with electron-donating groups on the ligands are often more effective in catalytic oxidations.
One notable example is the use of a --INVALID-LINK--₂]²⁺ complex in hydrogen peroxide-mediated C-H bond activation. This complex catalyzes the oxidation of alkylarenes to either dehydrogenated or oxygenated products.[2]
Table 2: Catalytic Performance of an Iron Bipyridine Complex in Alkylarene Oxidation
| Substrate | Product(s) | Yield (%) |
| Dihydroanthracene | Anthracene | High |
| Xanthene | Xanthone | Moderate |
Data extracted from reactivity studies of the --INVALID-LINK--₂]²⁺ catalyst with H₂O₂.[2]
The mechanism of these oxidations is often proposed to involve high-valent iron-oxo species, and the electronic properties of the bipyridine ligands can modulate the reactivity of these intermediates.
Conclusion
The functionalization of the bipyridine ligands in Bis(2,2'-bipyridine)iron(II) complexes is a cornerstone for the rational design of new catalysts and functional materials. By judiciously choosing electron-donating or electron-withdrawing substituents, researchers can systematically tune the redox potentials, photophysical properties, and catalytic activity of these iron complexes. The data and protocols presented in this guide offer a foundational understanding for professionals in chemical research and drug development to explore the vast potential of this versatile class of compounds. Further research focusing on systematic comparative studies of functionalized Bis(2,2'-bipyridine)iron(II) complexes will undoubtedly unveil new opportunities for their application.
References
Safety Operating Guide
Personal protective equipment for handling Bis(2,2'-bipyridine)iron(II)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling Bis(2,2'-bipyridine)iron(II).
| Protection Type | Specific Recommendations | Standards & Remarks |
| Eye and Face Protection | Chemical splash goggles.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Must meet ANSI Z87.1 or EN 166 standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is required. | Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling fine powders outside of a fume hood or if engineering controls are insufficient. | Use is dependent on a risk assessment of the specific procedure. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | --- |
Operational and Disposal Plans
Engineering Controls:
-
Always handle Bis(2,2'-bipyridine)iron(II) in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
Handling Procedures:
-
Avoid the generation of dust.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly after handling.[6]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4][6]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
Spill Response:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
-
Store in a locked cabinet or other secure location.[6]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.[6]
Visual Safety Protocols
The following diagrams illustrate the standard operating procedure for handling Bis(2,2'-bipyridine)iron(II) and the appropriate response to a spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
